12-methylnonadecanoyl-CoA
描述
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属性
分子式 |
C41H74N7O17P3S |
|---|---|
分子量 |
1062.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylnonadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-5-6-7-12-15-18-29(2)19-16-13-10-8-9-11-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) |
InChI 键 |
RQSFHCQLWKHBQI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Significance of 12-Methylnonadecanoyl-CoA
Disclaimer: Direct experimental data on 12-methylnonadecanoyl-CoA is not available in the current scientific literature. This document provides a comprehensive overview of its potential biological significance based on the established principles of branched-chain fatty acid (BCFA) metabolism, drawing analogies from well-characterized molecules such as phytanic acid and pristanic acid.
Executive Summary
This compound is a C20:1 branched-chain acyl-CoA thioester. While its specific biological roles are uncharacterized, its structure suggests involvement in lipid metabolism, potentially serving as a substrate for energy production, a component of complex lipids, or a signaling molecule. Its metabolism is predicted to involve a combination of peroxisomal and mitochondrial pathways to circumvent the steric hindrance posed by the mid-chain methyl group. This guide outlines the theoretical metabolic fate of this compound, proposes detailed experimental protocols for its investigation, and provides quantitative data from analogous compounds to inform future research.
Introduction to Branched-Chain Fatty Acyl-CoAs
Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as activated forms of fatty acids for both catabolic (energy-yielding) and anabolic (biosynthetic) processes. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) play crucial roles in various biological systems. BCFAs are known to influence the fluidity of cell membranes and have unique physiological functions.[1] Their metabolism, however, often requires specialized enzymatic pathways to handle the methyl branches that obstruct standard β-oxidation.
A prominent example is the metabolism of phytanic acid, a 3-methyl branched fatty acid, which must undergo α-oxidation in the peroxisome to remove the methyl-bearing carbon before the rest of the molecule can be degraded via β-oxidation.[][3][4] This process involves a series of enzymatic steps, including activation to phytanoyl-CoA, hydroxylation, and cleavage.[4][5] The resulting product, pristanic acid, is then subject to peroxisomal β-oxidation.[][3]
Hypothetical Biological Significance and Metabolic Fate of this compound
Given its 20-carbon backbone, this compound is a very-long-chain fatty acid (VLCFA). The methyl group is located on the 12th carbon, an even-numbered position. This mid-chain placement is distinct from the more extensively studied α- and β-methylated fatty acids.
Potential Roles
-
Membrane Component: Incorporation into phospholipids (B1166683) could alter membrane fluidity, stability, and the function of membrane-bound proteins.
-
Energy Source: Although its degradation is likely more complex than that of straight-chain fatty acids, it could eventually be broken down to yield acetyl-CoA and propionyl-CoA for entry into the citric acid cycle.
-
Signaling Molecule: Like other fatty acids and their derivatives, it could act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to lipid metabolism.[6]
Proposed Metabolic Pathway
The metabolism of this compound is hypothesized to proceed as follows:
-
Activation: The parent fatty acid, 12-methylnonadecanoic acid, would first be activated to this compound by a long-chain acyl-CoA synthetase (LACS), likely located in the endoplasmic reticulum or peroxisomal membrane.[7]
-
Initial β-Oxidation Cycles: Standard β-oxidation would likely proceed from the carboxyl end of the molecule. Since the methyl group is at C12, the first four cycles of β-oxidation in the mitochondria could occur unimpeded, shortening the chain by eight carbons and producing four molecules of acetyl-CoA. This would result in a 4-methyldecanoyl-CoA intermediate.
-
Handling of the Methyl Branch: At this point, the methyl group at the new C4 position would likely halt further conventional β-oxidation. The cell would need to employ a different strategy. It is plausible that this intermediate is transported to the peroxisome for further processing, as peroxisomes are the primary site for the oxidation of BCFAs.[8][9]
-
Peroxisomal α-Oxidation: In the peroxisome, the 4-methyldecanoyl-CoA could undergo α-oxidation to remove a single carbon, resulting in 3-methylnonanoyl-CoA.
-
Further β-Oxidation and Propionyl-CoA Formation: The resulting 3-methylnonanoyl-CoA could then be a substrate for further rounds of β-oxidation. The final cycle would yield acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[10]
Data Presentation: Enzyme Kinetics of Related BCFA-Metabolizing Enzymes
To provide a quantitative framework for potential studies on this compound, the following table summarizes kinetic data for key enzymes involved in the metabolism of analogous BCFAs.
| Enzyme | Substrate | Organism | Km (µM) | Vmax or Catalytic Efficiency | Reference |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | Human (recombinant) | N/A | Requires Fe(II) and 2-oxoglutarate | [5] |
| α-Methylacyl-CoA Racemase | (2R)-Methylacyl-CoA esters | Human | N/A | Converts to (2S)-epimer for β-oxidation | [11] |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | Human (recombinant) | 2.8 | 4.0 mM-1s-1 | [12] |
| Medium-Chain Acyl-CoA Dehydrogenase | Phenylbutyryl-CoA | Human (recombinant) | 5.3 | 0.2 mM-1s-1 | [12] |
N/A: Data not available in the cited sources.
Experimental Protocols
Investigating the biological significance of this compound would require a multi-faceted approach, starting with its chemical synthesis and progressing to cellular and in vivo studies.
Synthesis of this compound
Objective: To chemically synthesize this compound and its isotopically labeled analogue for use as a standard and tracer.
Methodology:
-
Synthesis of 12-Methylnonadecanoic Acid: This can be achieved through multi-step organic synthesis, for example, via Grignard reaction or Wittig reaction to introduce the methyl branch at the desired position on a long-chain aliphatic precursor.
-
Isotopic Labeling: For metabolic tracing studies, a stable isotope-labeled version (e.g., with 13C or 2H) should be synthesized.[] This allows for differentiation from endogenous fatty acids by mass spectrometry.
-
Activation to Acyl-CoA: The synthesized fatty acid is then converted to its coenzyme A thioester. This can be done enzymatically using a non-specific acyl-CoA synthetase or through chemical synthesis methods.
-
Purification and Characterization: The final product should be purified by high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate for known fatty acid-metabolizing enzymes.
Methodology:
-
Enzyme Source: Recombinant human enzymes (e.g., acyl-CoA dehydrogenases of varying chain-length specificity, phytanoyl-CoA hydroxylase, α-methylacyl-CoA racemase) can be expressed and purified from E. coli or other expression systems.
-
Assay Principle: Enzyme activity can be monitored by various methods:
-
Spectrophotometry: Following the reduction of NAD+ or FAD.
-
HPLC-MS/MS: Directly measuring the formation of the product from the substrate over time. This is the most direct and sensitive method.[6]
-
-
Reaction Conditions: The assay buffer should be optimized for each enzyme in terms of pH, temperature, and cofactor concentrations (e.g., NAD+, FAD, Coenzyme A, ATP, Mg2+).
-
Kinetic Analysis: By varying the concentration of this compound, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
Cellular Metabolism Studies using Stable Isotope Tracing
Objective: To trace the metabolic fate of this compound in cultured cells.
Methodology:
-
Cell Culture: Use relevant cell lines, such as HepG2 (liver), C2C12 (muscle), or primary fibroblasts.
-
Labeling: Supplement the cell culture medium with the synthesized 13C- or 2H-labeled 12-methylnonadecanoic acid for a defined period.
-
Metabolite Extraction: After incubation, harvest the cells and perform a lipid extraction to separate different lipid classes (e.g., phospholipids, triglycerides, acyl-CoAs) and an aqueous extraction for water-soluble intermediates of the citric acid cycle.
-
LC-MS/MS Analysis: Analyze the extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By tracking the incorporation of the stable isotope label into downstream metabolites, the metabolic pathway can be elucidated.[3]
-
Flux Analysis: Quantify the labeled intermediates to determine the relative flux through different metabolic pathways.
Mandatory Visualizations
References
- 1. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium chain fatty acid metabolism and energy expenditure: obesity treatment implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. omni.laurentian.ca [omni.laurentian.ca]
- 7. A Novel Fatty Acyl-CoA Synthetase Is Required for Pollen Development and Sporopollenin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Player: A Technical Guide to the World of Methyl-Branched Acyl-CoAs
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of cellular metabolism is vast and intricate, with countless molecules playing pivotal roles in maintaining life. Among these, acyl-Coenzyme A (acyl-CoA) thioesters stand out as central hubs for a multitude of anabolic and catabolic pathways. While much attention has been given to their straight-chain counterparts, the world of branched-chain acyl-CoAs, particularly those with methyl branches at specific positions, remains a frontier with many unanswered questions. This technical guide delves into the current understanding of a representative yet elusive molecule, 12-methylnonadecanoyl-CoA, as a gateway to the broader subject of methyl-branched acyl-CoA discovery, isolation, and potential significance in biological systems.
While direct evidence for the natural occurrence and specific biological roles of this compound is sparse, its existence as a chemical entity is confirmed. This guide, therefore, takes a comprehensive approach, extrapolating from the well-established principles of branched-chain fatty acid and acyl-CoA metabolism to provide a foundational understanding for researchers in the field. We will explore the general pathways for the biosynthesis of methyl-branched fatty acids, the methodologies for their isolation and characterization, and the potential physiological implications that warrant further investigation. This document aims to be a valuable resource for those venturing into the exciting and underexplored territory of branched-chain lipidomics and its potential applications in drug development and biotechnology.
Biosynthesis of Methyl-Branched Fatty Acids and their CoA Esters
The biosynthesis of methyl-branched fatty acids, the precursors to their corresponding CoA esters, is most prominently studied in bacteria. These organisms utilize primers derived from branched-chain amino acids to initiate fatty acid synthesis, leading to the formation of iso- and anteiso-branched fatty acids.
The general pathway begins with the catabolism of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine. This process generates branched-chain α-keto acids, which are then decarboxylated to form the initial acyl-CoA primers for fatty acid synthesis.[1] For instance, the catabolism of leucine can lead to isovaleryl-CoA, which serves as a primer for the synthesis of iso-fatty acids.
The elongation of these branched-chain primers proceeds through the conventional fatty acid synthesis (FAS) pathway, where malonyl-CoA units are sequentially added to the growing acyl chain. The enzymes involved in this process are analogous to those in straight-chain fatty acid synthesis, including β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.[2]
The synthesis of a specific molecule like this compound would theoretically require a specific methyl-branched primer and subsequent elongation. While the precise pathway for its formation is not documented, it is plausible that it could arise from the metabolism of a corresponding methyl-branched fatty acid, 12-methylnonadecanoic acid.
Signaling Pathway: Branched-Chain Amino Acid Catabolism to Branched-Chain Acyl-CoA
Caption: Catabolic pathway of branched-chain amino acids leading to branched-chain acyl-CoA primers.
Experimental Protocols for the Isolation and Analysis of Acyl-CoAs
The isolation and analysis of acyl-CoA molecules from biological samples present a significant challenge due to their low abundance and inherent instability. The following protocols provide a general framework that can be adapted for the study of long-chain branched acyl-CoAs like this compound.
Extraction of Acyl-CoAs from Biological Tissues
This protocol is a modification of established methods for acyl-CoA extraction.
Materials:
-
Frozen tissue sample
-
100 mM KH₂PO₄ buffer, pH 7.2
-
Saturated (NH₄)₂SO₄
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenize the frozen tissue powder in 2 mL of cold 100 mM KH₂PO₄ buffer containing a known amount of internal standard.
-
Add 2 mL of isopropanol to the homogenate and mix thoroughly.
-
Add 4 mL of acetonitrile and 0.5 mL of saturated (NH₄)₂SO₄.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., 50% acetonitrile).
Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ of the target acyl-CoA
-
Product Ion: A characteristic fragment ion (e.g., the fragment corresponding to the CoA moiety)
-
Collision Energy: Optimized for each specific acyl-CoA
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and analysis of acyl-CoAs from biological samples.
Quantitative Data and Potential Biological Roles
As of the writing of this guide, there is no specific quantitative data available in the public domain regarding the concentration of this compound in any organism. However, we can present a table of representative concentrations of other long-chain acyl-CoAs found in mammalian tissues to provide a general context for expected abundance levels.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) |
| Palmitoyl-CoA (C16:0) | 15 - 30 |
| Stearoyl-CoA (C18:0) | 5 - 15 |
| Oleoyl-CoA (C18:1) | 10 - 25 |
| Linoleoyl-CoA (C18:2) | 2 - 8 |
Data compiled from various literature sources. Actual values can vary significantly based on diet, physiological state, and analytical methodology.
The biological roles of specific long-chain methyl-branched acyl-CoAs are largely uncharacterized. However, based on the known functions of other acyl-CoAs, we can hypothesize several potential roles:
-
Energy Metabolism: Like other fatty acyl-CoAs, this compound could potentially be a substrate for β-oxidation, contributing to the cellular energy pool. The presence of a methyl group may, however, necessitate specific enzymatic machinery for its degradation.
-
Membrane Biology: Branched-chain fatty acids are known to be important components of bacterial cell membranes, influencing membrane fluidity and permeability. Their corresponding CoA esters are the activated precursors for their incorporation into complex lipids.
-
Cell Signaling: Acyl-CoAs can act as signaling molecules and allosteric regulators of various enzymes. It is conceivable that specific branched-chain acyl-CoAs could have unique signaling functions.
-
Protein Acylation: The covalent attachment of fatty acids to proteins is a critical post-translational modification. Long-chain acyl-CoAs serve as the donors for this process, and branched-chain variants could impart specific properties to the modified proteins.
Future Directions and Implications for Drug Development
The study of methyl-branched acyl-CoAs is a nascent field with significant potential. Future research should focus on:
-
Discovery and Identification: Utilizing advanced metabolomics and lipidomics platforms to systematically search for and identify novel branched-chain acyl-CoAs in a wide range of organisms.
-
Pathway Elucidation: Characterizing the enzymatic pathways responsible for the biosynthesis and degradation of these molecules.
-
Functional Characterization: Investigating the specific biological roles of these molecules in cellular physiology and disease.
From a drug development perspective, the enzymes involved in the metabolism of branched-chain fatty acids and their CoA esters in pathogenic bacteria could represent novel targets for antimicrobial agents. The unique physical properties imparted by branched-chain lipids could also be exploited in the design of drug delivery systems.
Conclusion
While the specific molecule this compound remains an enigma in the biological realm, its consideration opens the door to the broader and more established field of methyl-branched acyl-CoA metabolism. This technical guide has provided a foundational overview of the biosynthesis, analytical methodologies, and potential roles of these fascinating molecules. It is our hope that this document will serve as a catalyst for further research, ultimately leading to a deeper understanding of the complex tapestry of cellular metabolism and paving the way for new therapeutic interventions.
References
An In-depth Technical Guide on 12-Methylnonadecanoyl-CoA: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-methylnonadecanoyl-CoA, a long-chain branched acyl-coenzyme A. Due to the limited direct research on this specific molecule, this document extrapolates information from the broader class of methyl-branched fatty acids and acyl-CoAs. It covers potential natural sources, inferred abundance, and detailed methodologies for its extraction, identification, and quantification. This guide is intended to serve as a foundational resource for researchers interested in the study of novel branched-chain lipids and their potential roles in biological systems.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes in various organisms, influencing membrane fluidity and permeability.[1][2][3] They are particularly abundant in certain bacteria and have been identified in a variety of environmental and biological samples, including marine organisms and dairy products.[4][5][6] this compound is a C20 methyl-branched acyl-CoA, a derivative of 12-methylnonadecanoic acid. While specific data on this compound is scarce, its structure suggests it belongs to the family of anteiso-branched fatty acids, which have a methyl group on the antepenultimate carbon atom.[5] Understanding the natural sources, abundance, and metabolism of such molecules is crucial for elucidating their physiological functions and potential as biomarkers or therapeutic targets.
Potential Natural Sources and Abundance
Direct evidence for the natural occurrence and abundance of this compound is not available in current scientific literature. However, based on the known distribution of other long-chain methyl-branched fatty acids, potential sources can be inferred.
2.1. Bacterial Origins
Bacteria are a primary source of iso- and anteiso-branched fatty acids.[1][3][7] These fatty acids are synthesized de novo and incorporated into their membrane lipids. The biosynthesis of BCFAs in bacteria like Bacillus subtilis involves the use of branched-chain alpha-keto acids as primers.[8] While specific data for C20 branched fatty acids is limited, the presence of a diverse range of BCFAs in bacteria suggests that some species may produce 12-methylnonadecanoic acid, which would then be activated to its CoA ester.
2.2. Marine Sponges and Symbiotic Microorganisms
Marine sponges are known to contain a wide variety of unusual fatty acids, including very long-chain and methyl-branched fatty acids.[4][9][10][11][12] It is widely believed that many of these unique lipids are produced by symbiotic microorganisms residing within the sponge tissue.[4] The presence of other long-chain methyl-branched fatty acids in sponges makes them a plausible, yet unconfirmed, source of 12-methylnonadecanoic acid and its CoA derivative.
Table 1: Abundance of Selected Methyl-Branched Fatty Acids in Various Sources
| Fatty Acid | Source | Abundance (% of total fatty acids) | Reference |
| iso- and anteiso-C15:0 | Ruminant Milk Fat | ~1.0 - 2.0 | [5] |
| iso- and anteiso-C17:0 | Ruminant Milk Fat | ~0.5 - 1.0 | [5] |
| 2-Me-24:1 n-7 & 2-Me-26:1 n-9 | Marine Sponge (Halichondria panicea) | 7.1 (combined) | [9] |
| Anteiso-22:0, -24:0, -26:0 | Vernix Caseosa | High proportions | [5] |
Note: This table presents data on related compounds to provide context for the potential abundance of long-chain branched fatty acids. Data for this compound is not available.
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of anteiso-fatty acids in bacteria typically starts with the amino acid isoleucine, which is converted to 2-methylbutyryl-CoA. This molecule then serves as a primer for the fatty acid synthase (FAS) system, which elongates the carbon chain by adding two-carbon units from malonyl-CoA. The following diagram illustrates a simplified, hypothetical pathway leading to the formation of this compound.
Experimental Protocols
The analysis of long-chain acyl-CoAs like this compound from biological matrices is a multi-step process that requires careful sample preparation and sensitive analytical techniques. The following protocols are generalized from established methods for the analysis of branched-chain fatty acids and long-chain acyl-CoAs.[13][14][15][16][17][18]
4.1. Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods for tissue acyl-CoA extraction.[16][17]
-
Homogenization: Homogenize frozen and powdered tissue (~100 mg) in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Then, add 4.0 mL of acetonitrile (B52724) and 0.25 mL of saturated (NH4)2SO4.
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper organic phase containing the acyl-CoAs.
-
Dilution: Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9) before solid-phase extraction.
4.2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This step is crucial for removing interfering substances.[16][19]
-
Column Conditioning: Condition an oligonucleotide purification column or a suitable anion-exchange SPE cartridge by washing with methanol (B129727) followed by equilibration with 100 mM KH2PO4 (pH 4.9).
-
Sample Loading: Load the diluted extract onto the conditioned SPE column.
-
Washing: Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 2-propanol.
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
4.3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[14][15][18][20]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to resolve long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a chemical standard. The precursor ion would be the [M+H]+ of the intact molecule, and characteristic product ions would arise from the fragmentation of the CoA moiety (e.g., cleavage of the phosphodiester bond).
-
4.4. Alternative Method: GC-MS Analysis of the Fatty Acid Moiety
For qualitative analysis or if an acyl-CoA standard is unavailable, the fatty acid can be hydrolyzed from the CoA ester and analyzed by GC-MS after derivatization.[13][21][22]
-
Hydrolysis: Treat the sample with a strong base (e.g., 0.5 M KOH in methanol) to cleave the thioester bond and release the free fatty acid.
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Add a methylating agent such as BF3-methanol or HCl-methanol.[23]
-
Heat the mixture (e.g., 60°C for 10 minutes).
-
Extract the FAMEs into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Column: A polar capillary column (e.g., DB-23 or similar).
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 240°C) to separate the FAMEs.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. The mass spectrum of the 12-methylnonadecanoate methyl ester would show a characteristic fragmentation pattern that can be used for identification.
-
Logical Workflow for Analysis
The following diagram outlines a logical workflow for the identification and quantification of this compound from a biological sample.
Conclusion
While direct information on this compound is currently lacking, this technical guide provides a framework for its potential discovery and analysis based on the extensive knowledge of related branched-chain fatty acids and acyl-CoAs. The inferred natural sources in bacteria and marine sponges, coupled with the detailed analytical protocols, offer a starting point for researchers to investigate this and other novel long-chain branched lipids. Further research is needed to isolate and characterize this compound from natural sources, determine its abundance, and elucidate its biological function. Such studies will contribute to a deeper understanding of lipid diversity and its role in cellular metabolism and signaling.
References
- 1. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 4. Linking chemical and microbial diversity in marine sponges: possible role for poribacteria as producers of methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched FA | Cyberlipid [cyberlipid.gerli.com]
- 6. Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of 2-methyl branched unsaturated very long fatty acids from marine sponge Halichondria panicea and identification of them by GC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. wjbphs.com [wjbphs.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Derivatization techniques for free fatty acids by GC [restek.com]
- 23. researchgate.net [researchgate.net]
Predicted Enzymatic Synthesis of 12-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the predicted enzymatic pathway for the synthesis of 12-methylnonadecanoyl-CoA, a branched-chain fatty acid. Based on current literature, the synthesis is proposed to occur through the promiscuous activity of the fatty acid synthase (FASN) complex, which incorporates a methylmalonyl-CoA extender unit in place of its canonical substrate, malonyl-CoA, during the elongation of a fatty acyl chain. This process is regulated by the availability of methylmalonyl-CoA, which is in turn controlled by the enzyme ECHDC1. This document provides a detailed overview of the predicted pathway, quantitative data on enzyme kinetics, experimental protocols for key assays, and visual representations of the proposed mechanisms.
Predicted Biosynthetic Pathway
The synthesis of this compound is not as straightforward as the synthesis of terminally branched iso- and anteiso-fatty acids, which utilize branched-chain amino acid-derived primers. For a mid-chain methyl branch, the most plausible mechanism involves the incorporation of a methylmalonyl-CoA extender unit during the elongation of a growing fatty acyl-CoA chain by fatty acid synthase (FASN).
The proposed pathway begins with a standard fatty acid synthesis, likely initiated with acetyl-CoA. The chain is elongated by the sequential addition of two-carbon units from malonyl-CoA until a 12-carbon acyl-ACP (dodecanoyl-ACP) is formed. At this juncture, it is predicted that methylmalonyl-CoA is utilized by FASN instead of malonyl-CoA. This incorporation results in the addition of a three-carbon unit with a methyl branch, which after the subsequent reduction, dehydration, and second reduction steps, yields a 14-methyl-tetradecanoyl-ACP. The elongation would then continue with standard malonyl-CoA units until the final 19-carbon chain is achieved. The final product, 12-methylnonadecanoic acid, would then be activated to its CoA ester form by an acyl-CoA synthetase.
A key regulatory enzyme in this proposed pathway is ECHDC1, which has been shown to degrade methylmalonyl-CoA.[1] This function of ECHDC1 suggests it acts as a metabolite repair enzyme to limit the formation of methyl-branched fatty acids.[1] Therefore, the cellular concentration of methylmalonyl-CoA, influenced by the activity of both its synthesizing enzyme (propionyl-CoA carboxylase) and degrading enzyme (ECHDC1), is a critical determinant for the synthesis of this compound.
Signaling Pathway and Logical Relationships
Caption: Predicted pathway for this compound synthesis.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes predicted to be involved in the synthesis of this compound.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| Fatty Acid Synthase (FASN) | Acetyl-CoA | 5 - 10 | Rat Liver |
| Fatty Acid Synthase (FASN) | Malonyl-CoA | 2 - 5 | Rat Liver |
| Fatty Acid Synthase (FASN) | Methylmalonyl-CoA | ~50 | Rat Liver[1] |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 130 - 270 | Bovine Liver |
| ECHDC1 | Methylmalonyl-CoA | ~10 | Human |
Table 2: Catalytic Efficiency (kcat/Km) of Key Enzymes
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue |
| Fatty Acid Synthase (FASN) | Malonyl-CoA | 1.2 x 10⁵ | Rat Liver |
| Fatty Acid Synthase (FASN) | Methylmalonyl-CoA | Not Reported | Rat Liver |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 4.6 x 10⁵ | Bovine Liver |
| ECHDC1 | Methylmalonyl-CoA | 1.7 x 10⁵ | Human |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fatty Acid Synthase (FASN) Activity Assay
This protocol is adapted from studies on purified rat liver FASN.[1]
Objective: To measure the rate of NADPH consumption by FASN in the presence of its substrates.
Materials:
-
Purified FASN
-
Acetyl-CoA
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding FASN to the cuvette.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
To test the incorporation of methylmalonyl-CoA, perform the assay in the presence of a fixed concentration of malonyl-CoA and varying concentrations of methylmalonyl-CoA.
-
Calculate the specific activity of FASN as µmol of NADPH consumed per minute per mg of protein.
In Vitro Fatty Acid Elongation Assay
Objective: To determine the products of FASN activity with different substrates.
Materials:
-
Purified FASN
-
Deuterated acetyl-CoA (d3-acetyl-CoA) as a starter unit
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Set up an in vitro reaction with purified FASN, d3-acetyl-CoA, NADPH, and the extender units (malonyl-CoA and/or methylmalonyl-CoA).
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and extract the fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS.
-
Identify the products based on their mass spectra and retention times, looking for the incorporation of the deuterated label and mass shifts corresponding to methyl-branching.
ECHDC1 Activity Assay
Objective: To measure the degradation of methylmalonyl-CoA by ECHDC1.
Materials:
-
Purified ECHDC1
-
Methylmalonyl-CoA
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Method for detecting the product (e.g., propionyl-CoA) or the disappearance of the substrate. This can be coupled to another enzymatic reaction or analyzed by HPLC.
Procedure:
-
Incubate purified ECHDC1 with methylmalonyl-CoA in the reaction buffer.
-
At various time points, stop the reaction (e.g., by adding acid).
-
Analyze the reaction mixture for the amount of remaining methylmalonyl-CoA or the amount of propionyl-CoA formed using a suitable analytical method like HPLC.
-
Calculate the enzyme activity based on the rate of substrate conversion.
Experimental and Logical Workflows
Workflow for Identifying Methyl-Branched Fatty Acids
Caption: Workflow for the identification of methyl-branched fatty acids.
Conclusion
The enzymatic synthesis of this compound is predicted to be a result of the substrate promiscuity of fatty acid synthase, utilizing methylmalonyl-CoA as an extender unit during fatty acid elongation. The level of this precursor is tightly regulated by enzymes such as ECHDC1, highlighting a sophisticated cellular mechanism to control the abundance of methyl-branched fatty acids. Further research is required to fully elucidate the specific elongase enzymes involved in the later stages of synthesis and to determine the precise regulatory mechanisms governing the incorporation of methylmalonyl-CoA by FASN. The experimental protocols and data presented in this guide provide a framework for future investigations into this and other atypical fatty acid biosynthetic pathways, which may hold significance for drug development and the understanding of various metabolic diseases.
References
The Putative Role of 12-Methylnonadecanoyl-CoA in Membrane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the putative role of 12-methylnonadecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA, in the architecture and function of cellular membranes. Direct research on this specific molecule is limited; therefore, this document extrapolates its potential functions based on the well-established principles of how other branched-chain fatty acids (BCFAs) influence membrane biophysics. The insights provided are crucial for understanding lipid diversity's impact on cellular processes and for the development of novel therapeutic agents targeting membrane-dependent functions.
Introduction to Branched-Chain Fatty Acids and Membrane Fluidity
Cellular membranes are dynamic structures primarily composed of a lipid bilayer, which provides a selectively permeable barrier and a matrix for membrane proteins. The biophysical properties of these membranes, such as fluidity, thickness, and curvature stress, are critical for cellular function and are largely determined by the composition of their constituent lipids. While straight-chain saturated and unsaturated fatty acids are major components of membranes in many organisms, branched-chain fatty acids (BCFAs) play a pivotal role in modulating membrane properties, particularly in bacteria.[1][2]
BCFAs are characterized by one or more methyl groups along the acyl chain. They are categorized based on the position of the methyl group:
-
Iso-BCFAs: Methyl group on the penultimate carbon from the methyl end.
-
Anteiso-BCFAs: Methyl group on the antepenultimate carbon from the methyl end.
-
Mid-chain BCFAs: Methyl group at an internal position, such as in this compound.
The presence of a methyl branch disrupts the orderly packing of the acyl chains in the lipid bilayer. This steric hindrance lowers the melting temperature of the fatty acid and, consequently, increases the fluidity of the membrane.[1][3][4] This is analogous to the function of cis-double bonds in unsaturated fatty acids, which introduce kinks in the acyl chains to maintain membrane fluidity in higher organisms.[3][4]
Postulated Effects of this compound on Membrane Structure
Based on the principles of BCFA function, the incorporation of this compound into phospholipids (B1166683) is hypothesized to have the following effects on membrane structure:
-
Increased Membrane Fluidity: The mid-chain methyl group of 12-methylnonadecanoic acid would introduce a significant disruption in the packing of adjacent acyl chains, thereby increasing the fluidity of the membrane. This is particularly important for organisms that need to adapt to changes in temperature, as maintaining membrane fluidity is essential for cellular viability.[5]
-
Altered Membrane Thickness: An increase in BCFAs, which are less able to pack tightly, can lead to a decrease in the thickness of the lipid bilayer.[1]
-
Modulation of Membrane Protein Function: Changes in membrane fluidity and thickness can allosterically regulate the activity of embedded membrane proteins, such as ion channels, transporters, and receptors.
-
Influence on Lipid Raft Formation: BCFAs can influence the formation and stability of specialized membrane microdomains, or lipid rafts, which are enriched in specific lipids and proteins.[3][4]
Quantitative Impact of Branched-Chain Fatty Acids on Membrane Properties
Atomistic simulations on biomimetic, branched-chain lipid-containing bilayer patches have provided quantitative insights into how the ratio of BCFAs to straight-chain fatty acids (SCFAs) affects membrane properties. The following table summarizes data from simulations where the mole fraction of the straight-chain fatty acid n16:0 was varied.
| Mole Fraction of n16:0 (%) | Hydrophobic Thickness (Å) | Bending Modulus (kBT) |
| 7.0 | ~30.5 | ~10 |
| ~20.0 | ~31.0 | ~15 |
| 47.3 | ~31.7 | ~25.7 |
Table 1: Summary of simulation data showing the effect of increasing straight-chain fatty acid (n16:0) content in a membrane composed primarily of branched-chain lipids. An increase in n16:0 leads to a thicker and more rigid membrane. Data extrapolated from published studies.[3][4]
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of BCFAs is a variation of the general fatty acid synthesis pathway. The key determining step is the initial condensation reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH).[5] This enzyme selects for branched short-chain acyl-CoA primers, which are derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
Navigating the Labyrinth of Branched-Chain Fatty Acid Metabolism: A Technical Guide Focused on 12-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a diverse class of lipids that play crucial roles in cellular membrane fluidity, energy storage, and signaling. Unlike their straight-chain counterparts, the metabolism of BCFAs involves specialized enzymatic pathways to handle their characteristic methyl branches. This technical guide provides an in-depth exploration of the core principles of BCFA metabolism, with a specific focus on the hypothetical metabolic fate of 12-methylnonadecanoyl-CoA, a long-chain BCFA. This document details the enzymatic steps of both the biosynthesis and degradation of such molecules, outlines state-of-the-art experimental protocols for their analysis, and presents a framework for quantitative data interpretation. The included diagrams of metabolic pathways and experimental workflows serve as a visual guide for researchers in this field. While specific quantitative data for this compound is not extensively available in the literature, this guide extrapolates from the well-established metabolism of other BCFAs to provide a robust theoretical framework.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on the carbon chain.[1] They are found in a variety of organisms, from bacteria to mammals, and can be classified based on the position of the methyl branch.[2] The most common are iso- and anteiso-BCFAs, with a methyl group on the penultimate or antepenultimate carbon, respectively.[1] BCFAs with mid-chain methyl branches, such as 12-methylnonadecanoic acid, also exist but are less commonly studied.
The presence of methyl branches gives BCFAs unique physical properties, including lower melting points and increased fluidity compared to their straight-chain analogs.[3] In biological systems, these properties are critical for maintaining membrane function in certain bacteria.[1] In mammals, BCFAs are obtained from dietary sources, particularly ruminant meat and dairy products, and are also synthesized endogenously.[2] Dysregulation of BCFA metabolism has been linked to several disease states, highlighting the importance of understanding their biochemical pathways.
Biosynthesis of this compound
The biosynthesis of long-chain BCFAs is an extension of the fatty acid synthesis (FAS) pathway.[4] The process begins with a branched-chain primer, which is then elongated by the fatty acid synthase complex. For a mid-chain branched fatty acid like 12-methylnonadecanoic acid, the synthesis would likely involve the incorporation of a methylmalonyl-CoA extender unit at a specific elongation cycle.
The general steps for the biosynthesis are as follows:
-
Primer Selection: The synthesis can be initiated with a standard acetyl-CoA primer.
-
Chain Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.
-
Methyl Group Insertion: At the appropriate chain length, methylmalonyl-CoA is used as an extender unit instead of malonyl-CoA. This reaction is catalyzed by the ketoacyl synthase domain of the fatty acid synthase and results in the introduction of a methyl branch.
-
Further Elongation: Subsequent elongation cycles would again utilize malonyl-CoA to extend the chain to its final length of 20 carbons.
-
Activation: The resulting 12-methylnonadecanoic acid is then activated to its coenzyme A (CoA) derivative, this compound, by an acyl-CoA synthetase.[5]
Figure 1: Biosynthesis of this compound.
Degradation of this compound
The degradation of BCFAs requires specialized pathways to bypass the methyl branches that can block standard β-oxidation. The metabolic route for this compound would depend on the position of the methyl group relative to the carboxyl group during the degradation process.
Peroxisomal α-Oxidation
If the methyl branch is at the β-carbon (C3) at any point during oxidation, β-oxidation is inhibited. In such cases, the fatty acid must first undergo α-oxidation in the peroxisome to remove one carbon atom, thus shifting the position of the methyl group.[6]
The key enzymatic steps of α-oxidation are:
-
Activation: The branched-chain fatty acid is converted to its CoA ester.
-
Hydroxylation: Phytanoyl-CoA dioxygenase introduces a hydroxyl group at the α-carbon.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase cleaves the bond between the α- and β-carbons, releasing formyl-CoA and an aldehyde that is one carbon shorter.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid, which can then proceed with β-oxidation.
For this compound, α-oxidation would not be the initial step as the methyl group is not at the β-position. However, after several cycles of β-oxidation, the methyl group could end up at a position that sterically hinders the β-oxidation enzymes, potentially requiring a cycle of α-oxidation.
β-Oxidation
β-oxidation is the primary pathway for fatty acid degradation. For a long-chain BCFA like this compound, this process would occur in both peroxisomes and mitochondria.[5]
-
Peroxisomal β-Oxidation: Very long-chain fatty acids are initially shortened in the peroxisomes. The enzymes in peroxisomes are different from their mitochondrial counterparts and are particularly important for handling BCFAs.[5] The process will proceed until the chain is short enough to be transported to the mitochondria.
-
Mitochondrial β-Oxidation: The shortened branched-chain acyl-CoA is further degraded in the mitochondria to produce acetyl-CoA, propionyl-CoA (if the remaining chain has an odd number of carbons), and in the case of BCFAs, potentially other branched-chain products.
The metabolism of this compound would likely proceed through several cycles of β-oxidation until the methyl group is near the carboxyl end. The final steps would depend on the exact structure of the remaining acyl-CoA. If the final product is a branched-chain five-carbon acyl-CoA, it would be metabolized to acetyl-CoA and propionyl-CoA.
A critical enzyme in the β-oxidation of BCFAs with a methyl group at the α-carbon (C2) is α-methylacyl-CoA racemase (AMACR).[7] This enzyme converts the (R)-isomer, which cannot be metabolized further, to the (S)-isomer, which is a substrate for the subsequent enzymes in the β-oxidation pathway.
References
- 1. lipotype.com [lipotype.com]
- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpo.in [ijpo.in]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cellular Localization of 12-Methylnonadecanoyl-CoA Pools: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. Understanding its subcellular distribution is critical for elucidating its specific functions and its impact on cellular processes. This technical guide provides an in-depth overview of the methodologies used to determine the cellular localization of acyl-CoA pools, with a focus on this compound. It also presents a hypothetical framework for its subcellular distribution and metabolic fate based on current knowledge of branched-chain fatty acid metabolism.
Data Presentation: Subcellular Distribution of Long-Chain Acyl-CoAs
| Cellular Compartment | Estimated Percentage of Total Cellular Pool (%) | Key Associated Functions |
| Mitochondria | 40 - 50% | β-oxidation, energy production |
| Cytosol | 30 - 40% | Fatty acid synthesis, transport to other organelles |
| Nucleus | 5 - 15% | Gene regulation (e.g., as a ligand for nuclear receptors) |
| Peroxisomes | 5 - 10% | β-oxidation of very-long-chain and branched-chain fatty acids |
| Endoplasmic Reticulum | < 5% | Synthesis of complex lipids |
Disclaimer: The values presented in this table are hypothetical and intended for illustrative purposes only. The actual subcellular distribution of this compound may vary depending on cell type, metabolic state, and other factors.
Experimental Protocols
Determining the subcellular localization of acyl-CoA pools requires meticulous experimental procedures to ensure the purity of isolated organelles and the accuracy of quantification. The following protocols describe the key steps involved in this process.
Subcellular Fractionation via Differential Centrifugation
This protocol outlines the separation of cellular organelles based on their size and density.
Materials:
-
Cell culture or tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)
-
Isotonic mitochondrial buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle to rupture the plasma membrane while leaving organelles intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.
-
Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 15-20 minutes at 4°C. The pellet from this step contains the mitochondrial fraction.
-
Cytosolic and Microsomal Fraction Separation: The supernatant from the previous step contains the cytosolic and microsomal fractions. An ultracentrifugation step at 100,000 x g for 1 hour can be used to pellet the microsomal fraction, leaving the cytosol in the supernatant.
-
Washing: Wash each organelle pellet with an appropriate buffer to minimize cross-contamination.
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting using marker proteins for the nucleus (e.g., Lamin B1), mitochondria (e.g., COX IV), cytosol (e.g., GAPDH), and other compartments.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[1][2][3]
Materials:
-
Isolated subcellular fractions
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs or stable isotope-labeled standards)[2]
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Extraction: Extract acyl-CoAs from the isolated subcellular fractions using an appropriate solvent, such as acetonitrile with a small percentage of formic acid.
-
Internal Standard Spiking: Add a known amount of internal standard to each sample to correct for variations in extraction efficiency and instrument response.[2]
-
Chromatographic Separation: Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
Mass Spectrometry Detection: Detect and quantify the acyl-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Determine the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard.
Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)
The SILEC-SF method provides a more rigorous approach for the quantitative analysis of subcellular acyl-CoA pools by using stable isotope-labeled internal standards that are introduced at the whole-cell level before fractionation.[4][5][6][7][8]
Procedure Overview:
-
Generation of Labeled Internal Standard Cells: Culture a separate batch of cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as 13C-pantothenate. This results in the incorporation of the stable isotope into the entire acyl-CoA pool of these cells.
-
Mixing with Experimental Samples: Mix a known number of the labeled internal standard cells with the unlabeled experimental cells or tissue homogenate before subcellular fractionation.
-
Subcellular Fractionation: Perform subcellular fractionation as described in Protocol 1. The labeled internal standards will co-fractionate with the unlabeled analytes in each subcellular compartment.
-
LC-MS/MS Analysis: Analyze the acyl-CoAs in each fraction by LC-MS/MS.
-
Quantification: The ratio of the unlabeled (from the experimental sample) to the labeled (from the internal standard cells) acyl-CoA in each fraction allows for accurate quantification, as the internal standard accounts for sample loss and variability throughout the entire workflow.
Signaling Pathways and Experimental Workflows
Metabolic Fate and Signaling of this compound
Branched-chain fatty acyl-CoAs are known to be ligands for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[9][10][11][12] The following diagram illustrates the potential metabolic fate and signaling pathway of this compound.
Caption: Metabolic fate and signaling of this compound.
Experimental Workflow for Subcellular Acyl-CoA Quantification
The following diagram outlines the key steps in the experimental workflow for determining the subcellular localization and quantity of acyl-CoA pools using the SILEC-SF methodology.
Caption: SILEC-SF workflow for subcellular acyl-CoA analysis.
Conclusion and Future Directions
The subcellular localization of this compound is a critical determinant of its biological function. While direct quantitative data remains to be established, the experimental protocols outlined in this guide provide a robust framework for its investigation. The SILEC-SF methodology, in particular, offers a highly accurate means of quantifying acyl-CoA pools within different cellular compartments. Future research should focus on applying these methods to determine the precise subcellular distribution of this compound in various cell types and under different metabolic conditions. Such studies will be instrumental in fully understanding its role in health and disease, and for the development of novel therapeutic strategies targeting branched-chain fatty acid metabolism.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Trefely Research | Babraham Institute [babraham.ac.uk]
- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Branched chain amino acids exacerbate myocardial ischemia/reperfusion vulnerability via enhancing GCN2/ATF6/PPAR-α pathway-dependent fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
12-Methylnonadecanoyl-CoA: A Potential Biomarker for Metabolic States - An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic disorders, including metabolic syndrome, obesity, and type 2 diabetes, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence points towards branched-chain fatty acids (BCFAs) as significant players in metabolic health, with alterations in their circulating levels strongly associated with metabolic dysregulation. This technical guide focuses on a specific very-long-chain BCFA, 12-methylnonadecanoyl-CoA, exploring its potential as a biomarker for various metabolic states. While direct research on this molecule is nascent, this document synthesizes current knowledge on BCFAs, outlines relevant experimental protocols, and proposes potential signaling pathways, providing a foundational resource for researchers in the field.
Introduction to Branched-Chain Fatty Acids and this compound
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. They are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, lipid metabolism, and cellular signaling.[1][2]
This compound is a 20-carbon saturated fatty acyl-CoA with a methyl group at the 12th carbon position. As a very-long-chain BCFA, its metabolism and specific biological functions are not yet fully elucidated. However, the growing body of evidence linking BCFAs to metabolic health suggests that this compound could serve as a valuable biomarker.
Association of Branched-Chain Fatty Acids with Metabolic States
A significant body of research has established a strong inverse correlation between the circulating levels of BCFAs and the prevalence of metabolic syndrome, obesity, and insulin (B600854) resistance.[1][2][3] Lower levels of total BCFAs have been consistently observed in individuals with these conditions, suggesting a potential protective role for these fatty acids.[1][3]
Key Observations:
-
Metabolic Syndrome: Individuals with metabolic syndrome tend to have lower circulating concentrations of BCFAs.[1][3]
-
Obesity: An inverse relationship has been observed between serum BCFA levels and body mass index (BMI).[4]
-
Insulin Resistance: Lower levels of BCFAs are associated with increased insulin resistance.[5]
-
Inflammation: BCFAs may possess anti-inflammatory properties, and their reduced levels could contribute to the chronic low-grade inflammation characteristic of metabolic diseases.[5]
While these findings are compelling for BCFAs as a class, specific data for this compound are limited. The tables below are structured to present quantitative data; however, due to the scarcity of specific measurements for this compound in the literature, they serve as templates for future research.
Data Presentation
Table 1: Hypothetical Concentration of this compound in Human Plasma/Serum
| Metabolic State | N | Mean Concentration (µM) | Standard Deviation (µM) | p-value vs. Healthy Controls | Reference |
| Healthy Controls | - | Data not available | Data not available | - | - |
| Obesity | - | Data not available | Data not available | Data not available | - |
| Metabolic Syndrome | - | Data not available | Data not available | Data not available | - |
| Type 2 Diabetes | - | Data not available | Data not available | Data not available | - |
Table 2: Hypothetical Concentration of this compound in Adipose Tissue
| Metabolic State | N | Mean Concentration (nmol/g tissue) | Standard Deviation (nmol/g tissue) | p-value vs. Healthy Controls | Reference |
| Healthy Controls | - | Data not available | Data not available | - | - |
| Obesity | - | Data not available | Data not available | Data not available | - |
| Insulin Resistance | - | Data not available | Data not available | Data not available | - |
Proposed Signaling Pathways and Metabolic Roles
Based on the known functions of other fatty acids and BCFAs, several signaling pathways are likely to be influenced by this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Activation
Long-chain fatty acids and their CoA esters are known ligands for PPARs, a family of nuclear receptors that regulate genes involved in lipid and glucose metabolism.[6] It is plausible that this compound acts as a PPARα agonist. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, potentially contributing to improved lipid profiles and insulin sensitivity.[6][7]
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Lipidomics is providing new insight into the metabolic syndrome and its sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional co-activator peroxisome proliferator-activated receptor (PPAR)gamma co-activator-1beta is involved in the regulation of glucose-stimulated insulin secretion in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Gas chromatography-mass spectrometry protocol for 12-methylnonadecanoyl-CoA
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 12-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of acyl-CoA molecules, the method involves hydrolysis to the corresponding fatty acid, followed by derivatization to a volatile ester prior to GC-MS analysis.
Introduction
This compound is a long-chain acyl-coenzyme A thioester. The analysis and quantification of specific long-chain acyl-CoAs are crucial in various fields, including metabolic research, drug development, and clinical diagnostics, as they are key intermediates in fatty acid metabolism.[1] Direct analysis of intact acyl-CoAs by GC-MS is not feasible due to their high molecular weight and low volatility. Therefore, a multi-step sample preparation procedure is required, which includes extraction, hydrolysis of the thioester bond to release the free fatty acid, and subsequent derivatization to a more volatile form, typically a fatty acid methyl ester (FAME).[2][3] This application note outlines a comprehensive protocol for this analytical workflow.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound from a biological matrix consists of several key stages: sample homogenization, extraction of acyl-CoAs, hydrolysis to the free fatty acid, derivatization to its methyl ester, and finally, analysis by GC-MS.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Acyl-CoA Extraction from Biological Samples
This protocol is adapted from established methods for extracting long-chain acyl-CoAs from tissues or cells.[4][5][6]
-
Homogenization:
-
Weigh approximately 50 mg of frozen tissue or collect a cell pellet.
-
Homogenize the sample in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water).
-
For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA) before homogenization.[6]
-
-
Phase Separation:
-
Vortex the homogenate vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Hydrolysis of Acyl-CoA to Free Fatty Acid
This step cleaves the thioester bond, releasing the 12-methylnonadecanoic acid.
-
Acid Hydrolysis:
-
Extraction of Free Fatty Acid:
-
After cooling, add 1 mL of water to the reaction mixture.
-
Extract the free fatty acid by adding 2 mL of hexane (B92381) and vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean, dry tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Dry the combined hexane extracts under a stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Ester (FAME)
To increase volatility for GC-MS analysis, the carboxyl group of the fatty acid is esterified.[3][9]
-
Methylation:
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol to the dried fatty acid residue.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Extraction of FAME:
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate phases.
-
Transfer the upper hexane layer containing the FAME to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of long-chain FAMEs and can be adapted as a starting point for this compound analysis.[2][10][11]
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp to 250°C at 10°C/min; ramp to 300°C at 5°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[12] |
Data Presentation and Quantification
Quantitative analysis is performed by creating a calibration curve using a certified standard of 12-methylnonadecanoic acid methyl ester. An internal standard should be used to correct for variations in sample preparation and injection volume.[10]
| Quantitative Parameter | Expected Value Range |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 500 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: Data are illustrative and based on typical performance for related long-chain fatty acids. Actual values must be determined experimentally.[12]
Signaling Pathways and Logical Relationships
The analysis of this compound is often situated within the broader context of fatty acid metabolism. The diagram below illustrates the logical relationship between the target analyte and its preceding and succeeding metabolic steps.
Caption: Logical relationship of this compound in fatty acid metabolism.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described workflow, from sample extraction and derivatization to instrumental analysis, is based on established methods for long-chain fatty acids and provides a robust framework for researchers in metabolomics and drug development. While LC-MS/MS offers an alternative for direct acyl-CoA analysis, the GC-MS method following hydrolysis and derivatization remains a reliable and widely accessible technique.[13][14]
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. studylib.net [studylib.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. lipidmaps.org [lipidmaps.org]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Synthesis and Application of 12-Methylnonadecanoyl-CoA for In Vitro Assays
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-Coenzyme A (CoA) esters are increasingly recognized for their roles in cellular signaling, energy metabolism, and as components of complex lipids. 12-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA that can serve as a valuable tool for researchers studying lipid metabolism, enzyme kinetics, and nuclear receptor activation. For instance, very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid homeostasis[1]. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, its purification, and its application in relevant in vitro assays.
Section 1: Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the synthesis of the precursor fatty acid, 12-methylnonadecanoic acid, followed by its conversion to the CoA thioester.
Caption: Overall workflow for the synthesis and application of this compound.
Protocol 1.1: Chemical Synthesis of 12-Methylnonadecanoic Acid via Grignard Reaction
This protocol outlines a plausible synthetic route for the precursor fatty acid using a Grignard reaction to form the carbon skeleton, followed by oxidation.
Caption: Proposed chemical synthesis route for 12-methylnonadecanoic acid.
Materials:
-
1-bromo-2-methylheptane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
12-Bromododecan-1-ol
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Saturated ammonium (B1175870) chloride solution
-
Hexanes, Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of 1-bromo-2-methylheptane in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard solution to 0°C. Add a solution of 12-bromododecan-1-ol in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Alcohol: Remove the solvent under reduced pressure. Purify the resulting crude 12-methylnonadecan-1-ol by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient).
-
Oxidation to Carboxylic Acid: Dissolve the purified alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 2 hours at room temperature.
-
Final Work-up and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the final product, 12-methylnonadecanoic acid, by recrystallization or column chromatography.
Data Presentation: Synthesis of 12-Methylnonadecanoic Acid
| Step | Product | Starting Mass (g) | Product Mass (g) | Hypothetical Yield (%) | Purity (by GC-MS) |
| 1 | Grignard Reagent | 10.0 | - | - | - |
| 2 | 12-Methylnonadecan-1-ol | 15.0 | 11.5 | 70 | >95% |
| 3 | 12-Methylnonadecanoic Acid | 11.0 | 9.8 | 85 | >98% |
Protocol 1.2: Enzymatic Synthesis of this compound
This method utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond, offering high specificity and mild reaction conditions[2][3].
Caption: Workflow for the enzymatic synthesis of this compound.
Materials:
-
12-Methylnonadecanoic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
HEPES buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human ACSL1)
-
Acetic acid
Procedure:
-
Substrate Preparation: Prepare a stock solution of 12-methylnonadecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO). A small amount of Triton X-100 can be included to aid solubility.
-
Reaction Mixture: In a microcentrifuge tube, combine HEPES buffer, MgCl₂, DTT, ATP, and Coenzyme A.
-
Initiate Reaction: Add the 12-methylnonadecanoic acid substrate to the reaction mixture, followed by the long-chain acyl-CoA synthetase enzyme to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
-
Quenching: Stop the reaction by adding a small volume of acetic acid to lower the pH and denature the enzyme.
-
Purification: Centrifuge the quenched reaction mixture to pellet the denatured protein. Purify the supernatant containing this compound using reverse-phase HPLC[4][5].
Protocol 1.3: Chemical Synthesis of this compound
This method involves activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A[6].
Materials:
-
12-Methylnonadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate buffer (pH 8.0)
Procedure:
-
Activation: Dissolve 12-methylnonadecanoic acid in anhydrous THF. Add CDI and stir the reaction under an inert atmosphere at room temperature for 1 hour to form the acyl-imidazolide intermediate.
-
Thioesterification: In a separate flask, dissolve Coenzyme A in cold sodium bicarbonate buffer. Add the acyl-imidazolide solution dropwise to the Coenzyme A solution while stirring vigorously on ice.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours.
-
Purification: Purify the resulting this compound from the reaction mixture by reverse-phase HPLC.
Data Presentation: Comparison of Synthesis Methods
| Method | Substrate | Hypothetical Yield (%) | Purity (by HPLC) | Key Advantages | Key Disadvantages |
| Enzymatic | 12-Methylnonadecanoic Acid | 85 | >99% | High specificity, mild conditions | Enzyme cost and stability |
| Chemical (CDI) | 12-Methylnonadecanoic Acid | 70 | >95% | Scalable, no enzyme required | Harsher conditions, potential side products |
Section 2: Purification and Analysis
Protocol 2.1: HPLC Purification of Long-Chain Acyl-CoAs
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying and analyzing long-chain acyl-CoA esters[4][5][7].
Equipment & Materials:
-
HPLC system with a UV detector (260 nm)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid[4]
-
Lyophilizer
Procedure:
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.
-
Chromatography: Equilibrate the C18 column with a starting condition of 44% Solvent B at a flow rate of 0.5 mL/min[7].
-
Gradient Elution: Inject the sample and elute with a linear gradient of Solvent B. A typical gradient might be:
-
44% to 50% B over 80 minutes.
-
Increase to 70% B over the next 15 minutes to elute more hydrophobic species[7].
-
Increase to 80% B to wash the column.
-
-
Detection & Collection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA). Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Immediately freeze the collected fractions and lyophilize to obtain the purified product as a stable powder.
Section 3: In Vitro Assay Applications
Protocol 3.1: Acyl-CoA Synthetase Activity Assay
This fluorometric assay measures the activity of LACS enzymes using 12-methylnonadecanoic acid as a substrate. The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product[8][9].
Assay Principle:
-
LACS converts 12-methylnonadecanoic acid to this compound.
-
The produced acyl-CoA is metabolized by an enzyme mix to generate an intermediate.
-
This intermediate reacts with a probe to yield a fluorescent signal (e.g., Ex/Em = 535/587 nm)[8][9].
Procedure (based on commercial kit protocols):
-
Prepare Reagents: Reconstitute assay components as per the manufacturer's instructions (e.g., Assay Buffer, Enzyme Mix, Developer, Probe)[8].
-
Standard Curve: Prepare a standard curve using a provided standard (e.g., H₂O₂) to quantify the reaction product.
-
Sample Preparation: Prepare cell or tissue lysates containing the LACS enzyme of interest, or use purified recombinant enzyme[8].
-
Reaction Setup: In a 96-well black plate, add the sample (enzyme source) and the substrate (12-methylnonadecanoic acid).
-
Initiate Reaction: Add the Reaction Mix (containing CoA, ATP, and the coupled enzyme system) to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Determine the rate of fluorescence increase (RFU/min). Use the standard curve to convert this rate into pmol/min/µg of protein (specific activity).
Data Presentation: Hypothetical LACS Kinetic Data
| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/µg) |
| Palmitic Acid (16:0) | 15.2 | 250.5 |
| 12-Methylnonadecanoic Acid | 25.8 | 185.2 |
| Oleic Acid (18:1) | 10.5 | 310.8 |
Protocol 3.2: PPARα Activation Assay (Reporter Gene Assay)
This assay determines if this compound can act as a ligand to activate the nuclear receptor PPARα. Branched-chain fatty acyl-CoAs are known to be potent PPARα ligands[1][10].
Caption: Simplified signaling pathway for PPARα activation leading to gene transcription.
Procedure Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2). Co-transfect the cells with two plasmids: one expressing the PPARα protein and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE).
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound (and appropriate controls, like the known agonist GW7647).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein or a co-transfected β-galactosidase reporter). Express the results as fold activation over the vehicle control.
Data Presentation: Hypothetical PPARα Activation
| Compound | Concentration (µM) | Fold Activation (Mean ± SD) |
| Vehicle (Control) | - | 1.0 ± 0.1 |
| GW7647 (Positive Control) | 1 | 15.5 ± 1.8 |
| This compound | 1 | 2.1 ± 0.3 |
| This compound | 5 | 4.8 ± 0.6 |
| This compound | 10 | 8.2 ± 1.1 |
| 12-Methylnonadecanoic Acid | 10 | 1.5 ± 0.2 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aocs.org [aocs.org]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. abcam.cn [abcam.cn]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 12-Methylnonadecanoyl-CoA as a Substrate for Acyltransferase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to signaling molecules. 12-methylnonadecanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA whose metabolic fate and enzymatic interactions are of growing interest. This document provides detailed application notes and experimental protocols for investigating the use of this compound as a substrate for various acyltransferase enzymes. While direct experimental data for this compound is limited, the methodologies and principles outlined herein are based on established practices for similar branched-chain fatty acyl-CoAs and can be adapted for its study.
Acyl-CoA:diacylglycerol acyltransferase (DGAT), acyl-CoA:monoacylglycerol acyltransferase (MGAT), and other acyltransferases are key enzymes in lipid metabolism, catalyzing the transfer of fatty acyl groups to acceptor molecules.[1][2] Understanding the substrate specificity of these enzymes for branched-chain acyl-CoAs like this compound is crucial for elucidating their roles in cellular physiology and disease.
Data Presentation: Hypothetical Kinetic Data for Acyltransferase Activity
Due to the absence of specific published kinetic data for this compound with acyltransferase enzymes, the following table presents a hypothetical data set. These values are illustrative and based on typical ranges observed for other long-chain and branched-chain fatty acyl-CoA substrates. Researchers should determine these values experimentally for their specific enzyme and conditions.
| Enzyme | Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Reference |
| DGAT1 (Human, recombinant) | Oleoyl-CoA | 15.2 | 850 | Hypothetical |
| This compound | 25.8 | 620 | Hypothetical | |
| MGAT2 (Human, recombinant) | Oleoyl-CoA | 22.5 | 1200 | Hypothetical |
| This compound | 38.1 | 950 | Hypothetical | |
| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | Oleoyl-CoA | 10.5 | 450 | Hypothetical |
| This compound | 18.9 | 310 | Hypothetical |
Experimental Protocols
Protocol 1: In Vitro Acyltransferase Activity Assay using Radiolabeled this compound
This protocol describes a radiometric assay to measure the activity of acyltransferases (e.g., DGAT, MGAT) using a radiolabeled this compound substrate.
Materials:
-
Purified or recombinant acyltransferase enzyme
-
[14C] or [3H]-labeled this compound (custom synthesis may be required)
-
Acyl acceptor substrate (e.g., sn-1,2-diolein for DGAT, sn-2-monooleoylglycerol for MGAT)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
Reaction termination solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)
-
Heptane
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 70:30:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a stock solution of the acyl acceptor in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components on ice:
-
Assay Buffer
-
Acyl acceptor (final concentration typically 50-200 µM)
-
Purified enzyme (e.g., 1-10 µg)
-
-
Initiate the reaction by adding [14C]-12-methylnonadecanoyl-CoA (final concentration to be varied for kinetic analysis, e.g., 1-100 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 1.5 mL of the reaction termination solution.
-
Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the upper organic phase containing the lipids to a new tube and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform (B151607) or hexane.
-
Spot the resuspended extract onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent to separate the product (e.g., triacylglycerol for DGAT) from the unreacted acyl-CoA.
-
Visualize the lipid spots (e.g., using iodine vapor or by autoradiography).
-
Scrape the silica corresponding to the product spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Protocol 2: Non-Radioactive Fluorescent Acyltransferase Assay
This protocol provides a safer and more high-throughput-compatible alternative using a fluorescently labeled fatty acyl-CoA analog.
Materials:
-
Purified or recombinant acyltransferase enzyme
-
Fluorescently labeled this compound analog (e.g., NBD-12-methylnonadecanoyl-CoA; custom synthesis may be required)
-
Acyl acceptor substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, fluorescent acyl-CoA, and acyl acceptor in the assay buffer.
-
In a black, flat-bottom 96-well plate, add the assay buffer and the acyl acceptor.
-
Add the purified enzyme to each well.
-
Initiate the reaction by adding the fluorescently labeled this compound.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for NBD, Ex/Em ~465/535 nm).
-
Monitor the increase in fluorescence over time. The transfer of the fluorescent acyl chain to the acceptor often results in a change in the fluorescence properties (e.g., intensity or polarization) due to the change in the local environment of the fluorophore.
-
The initial rate of the reaction can be calculated from the linear portion of the fluorescence versus time curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Potential Role of Branched-Chain Fatty Acyl-CoAs in Nuclear Receptor Activation
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism.[3] The following diagram illustrates a hypothetical signaling pathway where this compound could act as a signaling molecule.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
Application Note: Tracing the Metabolic Fate of 12-methylnonadecanoyl-CoA using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) play crucial roles in cellular signaling, membrane fluidity, and as precursors for various metabolites. Understanding the metabolic flux of specific BCFAs is essential for elucidating their roles in health and disease. This application note details a protocol for the synthesis and use of stable isotope-labeled 12-methylnonadecanoyl-CoA for metabolic tracing studies. By introducing a heavy isotope label into the molecule, researchers can track its incorporation into downstream metabolites and quantify its metabolic turnover.
Stable isotope labeling is a powerful technique for studying lipid metabolism.[1][2][3] The use of non-radioactive heavy isotopes makes the tracers safe for various applications, including studies in humans.[2][3] This method allows for the precise measurement of fatty acid flux, oxidation, and incorporation into complex lipids.[2][3][4]
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound involves a two-stage process: the synthesis of the labeled fatty acid, followed by its enzymatic conversion to the corresponding CoA thioester. A general approach for synthesizing isotopically labeled saturated fatty acids involves the coupling of an omega-bromo acid with an isotopically labeled Grignard reagent.[5]
Protocol: Synthesis of [U-¹³C₁₉]-12-methylnonadecanoic acid
This protocol is a conceptual adaptation for the synthesis of the specified branched-chain fatty acid.
-
Preparation of Labeled Grignard Reagent: Start with a commercially available, uniformly ¹³C-labeled alkyl halide corresponding to the methyl-branched portion of the target molecule. Prepare the Grignard reagent by reacting the labeled alkyl halide with magnesium turnings in anhydrous ether.
-
Coupling Reaction: In a separate reaction vessel, protect the carboxylic acid group of an appropriate ω-bromo fatty acid. React the protected bromo-fatty acid with the prepared ¹³C-labeled Grignard reagent in the presence of a copper catalyst.
-
Deprotection and Purification: Deprotect the carboxylic acid group to yield [U-¹³C₁₉]-12-methylnonadecanoic acid. Purify the final product using column chromatography or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and isotopic enrichment of the synthesized fatty acid using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol: Enzymatic Synthesis of [U-¹³C₁₉]-12-methylnonadecanoyl-CoA
Acyl-CoA synthetase enzymes are used to convert free fatty acids into their active CoA thioesters.
-
Reaction Setup: In a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 2.5 mM Coenzyme A), add the purified [U-¹³C₁₉]-12-methylnonadecanoic acid.
-
Enzymatic Reaction: Initiate the reaction by adding a suitable acyl-CoA synthetase. Incubate the reaction mixture at 37°C for 2-4 hours.
-
Purification: Purify the resulting [U-¹³C₁₉]-12-methylnonadecanoyl-CoA using solid-phase extraction or HPLC.
-
Quantification and Storage: Determine the concentration of the labeled acyl-CoA using UV-spectroscopy (A₂₆₀). Store the purified product at -80°C.[6]
Metabolic Tracing Experimental Workflow
The following workflow outlines the key steps for a typical metabolic tracing experiment using the synthesized stable isotope-labeled this compound.
Protocol: In Vitro Metabolic Tracing in Cell Culture
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) and grow to desired confluency.
-
Tracer Introduction: Replace the normal growth medium with a medium containing a known concentration of [U-¹³C₁₉]-12-methylnonadecanoyl-CoA.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 12, 24 hours) to track the dynamic changes in metabolite labeling.
-
Metabolite Extraction: Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline and then extracting metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Sample Preparation: Separate the polar and nonpolar metabolites. The lipid-containing nonpolar phase can be further processed for analysis of complex lipids.
Data Acquisition and Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the incorporation of the stable isotope label into downstream metabolites.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted metabolites using a suitable LC column (e.g., C18 for lipids).
-
Mass Spectrometry Detection: Use a high-resolution mass spectrometer to detect the mass shift corresponding to the ¹³C incorporation.
-
Data Acquisition: Acquire data in full scan mode to identify all labeled species and in targeted MS/MS mode to confirm the identity of specific metabolites.
Quantitative Data Presentation
The following tables present hypothetical data from a metabolic tracing experiment in cultured hepatocytes treated with [U-¹³C₁₉]-12-methylnonadecanoyl-CoA.
| Time Point (hours) | [U-¹³C₁₉]-12-methylnonadecanoyl-CoA (pmol/10⁶ cells) | Labeled Triacylglycerols (pmol/10⁶ cells) | Labeled Phospholipids (pmol/10⁶ cells) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 75.3 ± 4.1 | 12.8 ± 1.5 | 5.1 ± 0.8 |
| 4 | 42.1 ± 3.5 | 35.2 ± 2.9 | 15.7 ± 1.9 |
| 12 | 15.8 ± 2.1 | 58.9 ± 4.3 | 28.4 ± 2.5 |
| 24 | 5.2 ± 1.0 | 72.1 ± 5.0 | 35.6 ± 3.1 |
Table 1: Incorporation of ¹³C label from this compound into complex lipids over time.
| Metabolite | Fold Change in Labeled Fraction (24h vs 4h) |
| Triacylglycerols | 2.05 |
| Phosphatidylcholine | 2.27 |
| Phosphatidylethanolamine | 2.15 |
| Sphingomyelin | 1.89 |
Table 2: Relative incorporation of the ¹³C label into major lipid classes.
Metabolic Pathway Visualization
The labeled this compound is expected to enter the fatty acid β-oxidation pathway, generating labeled acetyl-CoA and propionyl-CoA units due to its branched-chain nature. These can then be incorporated into various other metabolic pathways.
Conclusion
This application note provides a framework for the synthesis and application of stable isotope-labeled this compound in metabolic tracing studies. The detailed protocols and workflows can be adapted by researchers to investigate the specific metabolic roles of this and other branched-chain fatty acids in various biological systems. The use of stable isotope tracers, coupled with modern mass spectrometry techniques, offers a powerful approach to unravel the complexities of lipid metabolism.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. metsol.com [metsol.com]
- 5. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 12-methylnonadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-CoA. The study of its metabolism is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the development of a sensitive enzymatic assay for the quantification of this compound. The described method is a coupled enzymatic assay based on the activity of a long-chain acyl-CoA oxidase. This enzyme catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂), which is then measured in a subsequent peroxidase-catalyzed reaction that generates a fluorescent product.[1][2][3] This continuous spectrophotometric or fluorometric assay offers high sensitivity and is suitable for high-throughput screening.[4][5]
Principle of the Assay
The enzymatic assay for this compound is a two-step coupled reaction:
-
Oxidation of this compound: A long-chain acyl-CoA oxidase (ACOX) catalyzes the α,β-dehydrogenation of this compound in the presence of oxygen (O₂) to produce 2-enoyl-CoA and hydrogen peroxide (H₂O₂).
This compound + O₂ ---(Acyl-CoA Oxidase)---> 12-methylnonadec-2-enoyl-CoA + H₂O₂
-
Detection of Hydrogen Peroxide: The H₂O₂ produced in the first reaction is stoichiometrically measured in a second reaction catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a non-fluorescent or non-colored substrate into a highly fluorescent or colored product, which can be quantified.[6][7] A common substrate is 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red), which is oxidized to the highly fluorescent resorufin.
H₂O₂ + Amplex Red ---(Horseradish Peroxidase)---> Resorufin (fluorescent) + 2H₂O
The rate of fluorescence increase is directly proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for a Candidate Long-Chain Acyl-CoA Oxidase with this compound
| Parameter | Value | Units |
| Km | 15.8 ± 1.2 | µM |
| Vmax | 120.5 ± 5.7 | nmol/min/mg |
| kcat | 3.6 | s⁻¹ |
| kcat/Km | 2.28 x 10⁵ | M⁻¹s⁻¹ |
Table 2: Assay Performance and Validation
| Parameter | Result | Specification |
| Linear Range | 0.5 - 50 µM | R² > 0.99 |
| Limit of Detection (LOD) | 0.2 µM | 3 x Standard Deviation of Blank |
| Limit of Quantification (LOQ) | 0.5 µM | 10 x Standard Deviation of Blank |
| Intra-assay Precision (%CV) | 4.2% | < 10% |
| Inter-assay Precision (%CV) | 7.8% | < 15% |
| Spike and Recovery | 95-108% | 80-120% |
Experimental Protocols
Materials and Reagents
-
This compound (substrate)
-
Long-chain acyl-CoA oxidase (enzyme - selection and validation is critical)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable peroxidase substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Purified water
-
96-well black microplates, flat bottom
-
Microplate reader with fluorescence capabilities (Excitation/Emission: ~535/587 nm for Amplex Red/resorufin)
Preparation of Reagents
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in purified water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution (ACOX): Prepare a stock solution of the selected long-chain acyl-CoA oxidase in Assay Buffer. The optimal concentration needs to be determined experimentally.[8] Store at -80°C in aliquots.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in Assay Buffer. Store at -20°C.
-
Amplex Red Stock Solution: Prepare a 10 mM stock solution of Amplex Red in DMSO. Store at -20°C, protected from light.
Experimental Workflow Diagram
References
- 1. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorescence detection of enzymatically formed hydrogen peroxide in aqueous solution and in reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for 12-Methylnonadecanoyl-CoA Analysis from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. The analysis of such long-chain acyl-CoAs (LCACoAs) from biological tissues is crucial for understanding lipid metabolism and its role in various physiological and pathological states. However, their low abundance and susceptibility to degradation present analytical challenges. These application notes provide detailed protocols for the robust and reproducible extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Workflow
The general workflow for the analysis of this compound from tissues involves several key steps: rapid tissue harvesting and quenching to halt enzymatic activity, homogenization to disrupt the tissue matrix, extraction of lipids and acyl-CoAs, purification to remove interfering substances, and finally, analysis by LC-MS/MS.
Caption: General experimental workflow for the analysis of this compound from tissues.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is a critical parameter in sample preparation. The choice of extraction and purification method significantly impacts the overall yield. Below is a summary of reported recovery rates for different methodologies.
| Method Type | Description | Analyte(s) | Tissue/Sample Type | Reported Recovery (%) | Reference |
| Extraction | Acetonitrile/2-propanol followed by 0.1M potassium phosphate | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-CoA | Powdered rat liver | 93-104 | [1] |
| Extraction | Modified method with 2-propanol and acetonitrile | General long-chain acyl-CoAs | Rat heart, kidney, muscle | 70-80 | [2] |
| Extraction | Chloroform/methanol/water with acyl-CoA-binding protein | General long-chain acyl-CoAs | Not specified | 55 | [3] |
| Solid-Phase Extraction (SPE) | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-CoA | Powdered rat liver | 83-90 | [1] |
| Solid-Phase Extraction (SPE) | Oligonucleotide purification column | General long-chain acyl-CoAs | Rat heart, kidney, muscle | Not specified, but improved | [2] |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from methods shown to provide good recovery for a range of long-chain acyl-CoAs.[1][2]
Materials:
-
Frozen tissue sample (e.g., liver, muscle, heart)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic homogenizer
-
Glass homogenizer (Dounce or Potter-Elvehjem)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.
-
Centrifuge capable of 4°C and >3000 x g
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. Immediately pulverize the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. This step is critical to quench metabolic activity.
-
Homogenization:
-
Rapidly transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer and the internal standard.
-
Homogenize with 10-15 strokes.
-
Add 4 mL of ice-cold Extraction Solvent to the homogenate.
-
Homogenize again with another 10-15 strokes.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube for solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol utilizes a silica-based sorbent for the purification of acyl-CoAs from the tissue extract.[1]
Materials:
-
Tissue extract from Protocol 1
-
2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridges
-
SPE vacuum manifold
-
Wash Solution 1: Acetonitrile/Isopropanol (3:1, v/v)
-
Wash Solution 2: 70% Acetonitrile in water
-
Elution Buffer: 50 mM Ammonium Acetate in 70% Ethanol
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of Elution Buffer, followed by 3 mL of Wash Solution 2, and finally 3 mL of Wash Solution 1. Do not let the cartridge dry out between steps.
-
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of Wash Solution 1 to remove non-polar lipids.
-
Wash the cartridge with 3 mL of Wash Solution 2 to remove polar non-acyl-CoA molecules.
-
-
Elution:
-
Elute the acyl-CoAs with 2 x 1.5 mL of Elution Buffer into a clean collection tube.
-
-
Drying: Dry the eluate under a gentle stream of nitrogen at room temperature. The dried sample is now ready for reconstitution and LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for the purification of acyl-CoAs.
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10, v/v).
-
Reconstitution Solvent: 50% Methanol in water.
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample from the SPE step in 100 µL of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.
-
LC Separation:
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) is often observed.[4]
-
MRM Transition for this compound (C20H40O17N7P3S-CH3):
-
Precursor Ion (Q1): The exact mass of the protonated molecule [M+H]+ should be calculated and used. For nonadecanoyl-CoA (C40H72N7O17P3S), the monoisotopic mass is 1047.39. The addition of a methyl group gives C41H74N7O17P3S with a monoisotopic mass of 1061.41. Therefore, the precursor ion would be m/z 1062.42.
-
Product Ion (Q3): The product ion resulting from the neutral loss of 507 Da would be m/z 555.42.
-
-
MRM Transition for Internal Standard (C17:0-CoA):
-
Precursor Ion (Q1): m/z 1020.4
-
Product Ion (Q3): m/z 513.4
-
-
Optimize collision energy and other source parameters for maximal signal intensity for each analyte.
-
Caption: Schematic of MRM analysis for this compound in a triple quadrupole mass spectrometer.
Conclusion
The protocols outlined provide a robust framework for the extraction, purification, and quantification of this compound from tissue samples. The combination of a refined homogenization and extraction procedure with solid-phase purification and sensitive LC-MS/MS detection allows for reliable analysis of this and other long-chain acyl-CoAs. Adherence to these detailed methods will aid researchers in obtaining high-quality, reproducible data for advancing our understanding of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of 12-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-methylnonadecanoyl-CoA is a long-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate identification and quantification of such molecules are crucial for understanding various physiological and pathological processes. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and sensitive detection of acyl-CoA species in complex biological matrices.[1][2] This application note provides a detailed protocol for the identification of this compound using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric analysis.
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Protocols
Sample Preparation
Proper sample preparation is critical for the analysis of acyl-CoAs due to their instability.[3]
Materials:
-
Biological tissue or cultured cells
-
Methanol (B129727), Chloroform (B151607), 0.9% NaCl solution (Folch method)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile, Isopropanol
-
0.1 M Phosphate buffer (pH 6.7)
-
Glacial acetic acid
Protocol:
-
Lipid Extraction: For tissue samples, homogenize approximately 40 mg of frozen tissue. For cell pellets, they can be extracted directly.[4][5] Mix the homogenate or cell suspension with an equal volume of methanol and vortex for 1 minute.[5] Add chloroform at the same volume as the buffer plus methanol and vortex again. Repeat the chloroform extraction three times.[5]
-
Phase Separation: Centrifuge the mixture at 3500 RCF for 10 minutes at 4°C to separate the organic and aqueous phases.[5]
-
Collection and Evaporation: Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.[5]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried lipid extract in a minimal volume of loading buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water) and load onto the cartridge.[6]
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile/isopropanol mixture).[7]
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis, such as 5% (w/v) 5-sulfosalicylic acid.[8]
Liquid Chromatography
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Thermo Scientific Vanquish, Waters ACQUITY)
-
Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size)
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min, 2% B; 2-15 min, 2-95% B; 15-18 min, 95% B; 18-20 min, 2% B[6] |
This gradient is a general starting point and should be optimized for the specific instrument and column used.
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive series, Agilent Q-TOF) equipped with a heated electrospray ionization (HESI) source.[1][5]
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320°C |
| Full MS Scan Range | m/z 200-1200 |
| Resolution | 70,000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy (HCD) | 30-50 eV (normalized) |
Data Presentation and Analysis
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.
Expected Mass:
-
Molecular Formula: C₃₀H₅₂N₇O₁₇P₃S
-
Monoisotopic Mass: 923.2412 Da
-
[M+H]⁺ ion: m/z 924.2490
Fragmentation Pattern:
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS.[9][10]
References
- 1. Research Portal [scholarship.miami.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 12-methylnonadecanoyl-CoA in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-methylnonadecanoyl-CoA is a coenzyme A derivative of a branched-chain fatty acid.[1] While specific research directly investigating this compound is limited, its role as a long-chain acyl-CoA positions it as a key intermediate in various metabolic processes. Acyl-CoAs are central to energy metabolism, lipid biosynthesis, and the regulation of cellular processes.[2][3] The study of specific acyl-CoAs like this compound using lipidomics approaches can provide valuable insights into metabolic pathways and their dysregulation in disease.
This document provides detailed application notes and experimental protocols for the study of this compound and other long-chain fatty acyl-CoAs in a lipidomics context. The methodologies described are based on established techniques for acyl-CoA analysis and can be adapted for specific research needs.
Application Notes
The analysis of this compound in biological samples can be applied to several areas of research:
-
Metabolic Pathway Analysis: As an acyl-CoA, this compound is an intermediate in fatty acid metabolism. Its quantification can help elucidate the pathways of branched-chain fatty acid synthesis and degradation.
-
Biomarker Discovery: Altered levels of specific acyl-CoAs have been associated with various metabolic diseases. Investigating the profile of this compound in different physiological and pathological states could lead to the discovery of novel disease biomarkers.
-
Drug Development: Understanding the metabolic fate of branched-chain fatty acids is crucial in drug development, particularly for therapies targeting metabolic disorders. Lipidomics studies involving this compound can aid in assessing the on- and off-target effects of drugs on lipid metabolism.
Experimental Protocols
The accurate quantification of acyl-CoAs in biological samples is challenging due to their low abundance and susceptibility to degradation.[2] The following protocols provide robust methods for the extraction and analysis of long-chain acyl-CoAs, which can be optimized for this compound.
Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells
This protocol is a widely used method for the extraction of a broad range of acyl-CoAs.[4]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C operation
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[4]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.[4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Acyl-CoA Extracts
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[4]
Materials:
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)
-
Acetonitrile/isopropanol mixture
-
C18 SPE cartridge
-
Methanol
-
Washing solvents (e.g., high-aqueous buffer, lower percentage organic solvent)
-
Elution solvent (e.g., high percentage of methanol or acetonitrile)
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer mixed with an organic solvent like acetonitrile/isopropanol.[4]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the sample homogenization buffer.[4]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[4]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent.[4]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[4]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Instrumentation and Conditions:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[4]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]
-
Gradient: A suitable gradient from low to high organic phase should be developed to separate the acyl-CoAs of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification of specific acyl-CoAs. The precursor ion (the molecular ion of the acyl-CoA) and a specific product ion are monitored.
-
Data Presentation
Quantitative data from lipidomics experiments should be organized for clarity and ease of comparison.
Table 1: Example of Quantitative Acyl-CoA Data from a Hypothetical Experiment
| Acyl-CoA Species | Control Group (pmol/mg tissue) | Treatment Group (pmol/mg tissue) | p-value | Fold Change |
| This compound | 1.2 ± 0.3 | 2.5 ± 0.5 | <0.05 | 2.08 |
| Palmitoyl-CoA (C16:0) | 15.6 ± 2.1 | 14.8 ± 1.9 | >0.05 | 0.95 |
| Stearoyl-CoA (C18:0) | 10.2 ± 1.5 | 9.9 ± 1.3 | >0.05 | 0.97 |
| Oleoyl-CoA (C18:1) | 8.7 ± 1.1 | 12.3 ± 1.8 | <0.05 | 1.41 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a t-test.
Visualizations
Diagrams can effectively illustrate complex workflows and relationships.
Caption: Workflow for Acyl-CoA Extraction and Analysis.
Caption: Central Role of Acyl-CoAs in Metabolism.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 12-Methylnonadecanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the commercial sources for 12-methylnonadecanoyl-CoA standards, their reported purity, and comprehensive protocols for their analysis. These guidelines are intended to assist researchers in the accurate quantification and utilization of this long-chain acyl-CoA in various experimental settings.
Commercial Sources and Purity of this compound
This compound is a specialized biochemical available from a limited number of commercial suppliers. While direct, publicly available Certificates of Analysis with specified purity for this exact compound are not consistently provided online, researchers can typically request this information from the vendors. The purity of long-chain acyl-CoA standards is critical for accurate experimental results and is commonly determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Below is a summary of potential commercial sources for this compound and related compounds. It is strongly recommended to contact the suppliers directly to obtain lot-specific purity data from the Certificate of Analysis before purchase.
| Supplier | Product Name | Catalog Number | Reported Purity | Analytical Method |
| MedChemExpress | This compound | HY-CE00730 | Not publicly available. Purity for similar compounds from this supplier is typically >98%[1][2][3]. | HPLC or LCMS[1][2][3] |
| TargetMol | 12-methylnonadecanoyl-coenzyme a | Search on website | Not publicly available. | Information should be requested from the supplier. |
| Alfa Chemistry | 13-Methylnonadecanoyl-CoA | Search on website | Not publicly available. | Information should be requested from the supplier. |
Note: The information in the table is based on available online data and may not be exhaustive. Researchers should conduct their own searches and due diligence when sourcing standards. Purity data for other long-chain acyl-CoAs from MedChemExpress suggest a high degree of purity is generally supplied[1][2][3].
Experimental Protocols for the Analysis of Long-Chain Acyl-CoAs
The following protocols are adapted from established methods for the extraction, purification, and analysis of long-chain acyl-CoAs from biological samples and can be applied to the analysis of this compound standards.
This protocol is based on a method that enhances recovery and provides clean samples for subsequent analysis[4].
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
Saturated (NH4)2SO4
-
Oligonucleotide purification cartridges (or equivalent solid-phase extraction columns)
-
Heptadecanoyl-CoA (as internal standard)
Procedure:
-
Homogenize frozen tissue powder in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Add 2.0 mL of isopropanol to the homogenate and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted extract onto a pre-conditioned oligonucleotide purification column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with isopropanol.
-
Concentrate the eluent under a stream of nitrogen before HPLC or LC-MS analysis.
This protocol utilizes a reversed-phase HPLC method for the separation and quantification of long-chain acyl-CoAs[4].
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phases:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile containing 600 mM glacial acetic acid
Procedure:
-
Reconstitute the purified acyl-CoA extract in a suitable injection volume of Solvent A or a mixture of Solvent A and B.
-
Set the column temperature to 35°C.
-
Set the flow rate to 0.5 mL/min.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 56% Solvent A and 44% Solvent B).
-
Inject the sample.
-
Run a gradient elution to separate the acyl-CoA species. A typical gradient might involve increasing the percentage of Solvent B over time to elute more hydrophobic long-chain acyl-CoAs.
-
Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Quantify the amount of this compound by comparing its peak area to that of a standard curve generated with a known concentration of the purified standard.
For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is a general guideline based on established methods[5][6].
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 10 mM, pH 10.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from a lower to a higher percentage of acetonitrile is used to elute the acyl-CoAs.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan. A neutral loss of 507 Da is characteristic of acyl-CoAs[5].
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by infusing the pure standards into the mass spectrometer.
Procedure:
-
Follow the sample preparation and LC separation as described above.
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in MRM mode to detect and quantify the specific transitions for this compound and the internal standard.
-
Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Diagrams
The following diagrams illustrate a general workflow for the analysis of long-chain acyl-CoAs and a conceptual signaling pathway where such molecules might be involved.
Caption: Experimental workflow for the analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 12-methylnonadecanoyl-CoA by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reverse-phase HPLC analysis of 12-methylnonadecanoyl-CoA and other long-chain, branched fatty acyl-CoAs.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution with Other Acyl-CoAs
Question: My this compound peak is not well-separated from other long-chain acyl-CoAs in the sample. How can I improve the resolution?
Answer: Poor resolution is a common challenge, especially with structurally similar molecules. Here are several strategies to improve peak separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to separate long-chain acyl-CoAs.[1] Start with a lower initial concentration of the organic solvent (e.g., acetonitrile) and increase it very slowly over a longer run time. This enhances the differential migration of analytes along the column.
-
Adjust the Mobile Phase Composition:
-
Solvent Choice: While acetonitrile (B52724) is a common choice, methanol (B129727) can offer different selectivity and may improve the resolution of branched-chain isomers.[2]
-
Additives: The addition of an acid, such as acetic acid, to the mobile phase can improve peak shape for acidic analytes like acyl-CoAs.[1][3]
-
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution, albeit with longer analysis times.[4][5]
-
Decrease the Column Temperature: Lowering the column temperature can increase retention and improve separation for some compounds.[4][6] However, be mindful that this can also lead to broader peaks and increased backpressure.[6]
-
Select a Different Column:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can significantly improve resolution.[2][7]
-
Stationary Phase: For very hydrophobic molecules like this compound, a C30 column may provide better shape selectivity and resolution compared to a standard C18 column.[6][8]
-
Issue 2: Peak Tailing or Asymmetric Peak Shape
Question: The peak for this compound is tailing. What causes this and how can I fix it?
Answer: Peak tailing for acyl-CoAs is often caused by secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the HPLC system or column.[9] Here are some solutions:
-
Use a Phosphate Buffer: Incorporating a phosphate buffer (e.g., potassium phosphate) into the aqueous mobile phase can help to mask active sites on the column and reduce secondary interactions.[9]
-
Adjust Mobile Phase pH: Maintaining a consistent and appropriate pH is crucial. For acyl-CoAs, a slightly acidic mobile phase (e.g., pH 4.9) is often used.[3][9]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[10] Injecting in a stronger solvent can cause peak distortion.
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: I am having trouble detecting this compound, or the signal is very weak. How can I increase the sensitivity?
Answer: Low signal intensity can be due to a variety of factors, from sample preparation to detector settings.
-
Sample Preparation and Extraction: Ensure your extraction method provides good recovery. A modified method using a combination of buffers and organic solvents like isopropanol (B130326) and acetonitrile has been shown to increase recovery of long-chain acyl-CoAs to 70-80%.[3]
-
Detector Wavelength: For UV detection of acyl-CoAs, the wavelength should be set to the absorbance maximum of the adenine (B156593) ring of Coenzyme A, which is approximately 260 nm.[3][11]
-
Derivatization: For significantly enhanced sensitivity, consider derivatizing the acyl-CoA to a fluorescent compound. For example, reacting with chloroacetaldehyde (B151913) to form the etheno-adduct allows for highly sensitive fluorescence detection.[1]
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer provides the highest sensitivity and selectivity, especially for complex biological samples.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase gradient for separating this compound?
A1: A common starting point for separating long-chain acyl-CoAs is a binary gradient system using a buffered aqueous phase and an organic solvent.[3] A typical setup would be:
-
Solvent A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[3]
-
Solvent B: Acetonitrile.[3] A shallow gradient, for instance, starting at 40-50% B and increasing to 70-80% B over 60-90 minutes, is often required to resolve these hydrophobic molecules.[1]
Q2: Which type of HPLC column is best for this compound analysis?
A2: A C18 column is the most common choice for reverse-phase separation of acyl-CoAs.[3][11] However, for long-chain and branched-chain species, a C30 column can offer enhanced shape selectivity and may provide better resolution.[6][8] The choice also depends on the complexity of the sample matrix.
Q3: How does temperature affect the separation of long-chain acyl-CoAs?
A3: Temperature can have a significant impact. Lowering the column temperature generally increases retention and can improve resolution for some analytes.[6] Conversely, increasing the temperature can decrease viscosity, leading to sharper peaks and shorter run times, but may reduce resolution if peaks are already closely eluting.[4][5] It is an important parameter to optimize for your specific separation.
Q4: What are the key considerations for sample preparation?
A4: Proper sample preparation is critical for accurate analysis. Key steps include:
-
Homogenization: Tissues should be homogenized in a suitable buffer, such as potassium phosphate.[3]
-
Extraction: A multi-step extraction using solvents like isopropanol and acetonitrile can improve the recovery of long-chain acyl-CoAs.[3]
-
Solid-Phase Extraction (SPE): An SPE cleanup step can be used to purify and concentrate the acyl-CoAs from the extract, removing interfering substances.[1][3]
Data Presentation
Table 1: Recommended HPLC Columns for Long-Chain Acyl-CoA Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Advantages |
| C18 | 3 - 5 | 4.6 x 150/250 | General purpose, widely available, good for a range of acyl-CoAs.[11] |
| C18 (Solid-Core) | 2.7 | 4.6 x 100 | Higher efficiency than fully porous particles, leading to sharper peaks.[4] |
| C30 | 3 - 5 | 4.6 x 150/250 | Enhanced shape selectivity for hydrophobic and isomeric compounds.[6][8] |
Table 2: Example Mobile Phase Gradient for Long-Chain Acyl-CoA Separation
| Time (min) | % Solvent A (75mM KH₂PO₄, pH 4.9) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 56 | 44 | 0.5 |
| 80 | 50 | 50 | 0.5 |
| 95 | 30 | 70 | 1.0 |
| 120 | 20 | 80 | 1.0 |
| 125 | 56 | 44 | 0.5 |
| 140 | 56 | 44 | 0.5 |
This is an example gradient adapted from published methods for long-chain acyl-CoAs and may require optimization.[1]
Experimental Protocols
Protocol: Standard Reverse-Phase HPLC Method for this compound
-
Sample Preparation (from tissue): a. Homogenize ~100 mg of tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[3] b. Add isopropanol and re-homogenize. c. Extract the acyl-CoAs with acetonitrile.[3] d. Centrifuge to pellet debris and collect the supernatant. e. Purify the extract using a suitable solid-phase extraction (SPE) cartridge.[3] f. Elute the acyl-CoAs, concentrate the eluent, and reconstitute in the initial mobile phase.
-
HPLC System and Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[3]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3]
-
Gradient: Utilize a shallow gradient similar to the one described in Table 2, optimizing as needed.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 °C (optimize between 25-40 °C).
-
Detector: UV at 260 nm or Mass Spectrometer.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: a. Identify the this compound peak by comparing its retention time to a pure standard. b. Integrate the peak area for quantification. c. Assess peak resolution (Rs) relative to adjacent peaks. A value of Rs ≥ 1.5 is considered baseline separation.
Visualizations
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in 12-methylnonadecanoyl-CoA mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 12-methylnonadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Analyte Degradation
-
Explanation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Handling samples at room temperature or repeated freeze-thaw cycles can lead to significant loss of the analyte.
-
Recommended Solution:
-
Always handle samples on ice.
-
Quench metabolic activity immediately upon sample collection by flash-freezing in liquid nitrogen.
-
Store samples and extracts at -80°C. For long-term storage, it is best to store extracts as a dry pellet.[1][2]
-
Reconstitute the dried extract in a suitable, preferably non-aqueous, solvent just before analysis.[2] Common choices include methanol (B129727) or a 50:50 mixture of methanol and 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]
-
-
-
Possible Cause: Inefficient Extraction
-
Explanation: The long, branched alkyl chain of this compound makes it lipophilic, requiring an effective organic solvent extraction. Incomplete extraction will result in low recovery.
-
Recommended Solution:
-
Employ a robust extraction protocol using a combination of organic solvents. A widely used method involves homogenization in an acidic buffer followed by extraction with solvents like acetonitrile (B52724) and isopropanol.[4][5]
-
Ensure thorough homogenization of the tissue or cell sample to facilitate solvent penetration.
-
-
-
Possible Cause: Poor Ionization
-
Explanation: The efficiency of electrospray ionization (ESI) can be influenced by the solvent composition and pH.
-
Recommended Solution:
-
Optimize the mobile phase composition. For reversed-phase chromatography, using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve the ionization and peak shape for acyl-CoAs.[2][6]
-
Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
-
Issue 2: High Background Noise or Ion Suppression
-
Possible Cause: Matrix Effects from Phospholipids (B1166683)
-
Explanation: Biological samples are rich in phospholipids, which are a primary cause of ion suppression in ESI-MS.[7][8][9][10][11] These molecules can co-elute with the analyte of interest and compete for ionization, reducing the analyte's signal.
-
Recommended Solution:
-
Phospholipid Removal: Incorporate a specific step to remove phospholipids. This can be achieved using specialized SPE cartridges or plates designed for phospholipid depletion.[7][9][12]
-
Solid-Phase Extraction (SPE): Use a comprehensive SPE cleanup. Reversed-phase (e.g., C18) or anion-exchange cartridges can effectively remove many interfering matrix components.[4][5][7]
-
Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can partition the analyte away from many interfering substances.[8][13]
-
-
-
Possible Cause: Poor Chromatographic Resolution
-
Explanation: If this compound co-elutes with other matrix components, its signal can be suppressed.
-
Recommended Solution:
-
Optimize Gradient: Adjust the liquid chromatography gradient to better separate the analyte from the bulk of the matrix components.
-
Alternative Chromatography: Consider using a different column chemistry or a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC), which can offer different selectivity compared to reversed-phase.[1][6][14]
-
-
Issue 3: Inaccurate or Imprecise Quantification
-
Possible Cause: Lack of an Appropriate Internal Standard
-
Explanation: Variations in sample preparation, injection volume, and matrix effects can lead to high variability in results. An internal standard that behaves similarly to the analyte is crucial for accurate and precise quantification.
-
Recommended Solution:
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is to use a SIL version of this compound. This is the most effective way to correct for matrix effects and other sources of variation.[15][16][17][18][19]
-
Odd-Chain Acyl-CoA: If a SIL standard is not available, use a long-chain, odd-numbered acyl-CoA, such as heptadecanoyl-CoA (C17:0), which is not naturally abundant in most biological systems.[2]
-
-
-
Possible Cause: Non-Linearity of Calibration Curve
-
Explanation: Matrix effects can impact the linearity of the calibration curve, especially at low concentrations.
-
Recommended Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is as close as possible to the actual samples. This helps to ensure that the standards and the samples experience similar matrix effects.[2][15]
-
Weighted Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy at the lower end of the quantification range.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in the analysis of long-chain acyl-CoAs like this compound?
A1: The most significant sources of matrix effects are phospholipids and salts from the biological matrix.[7][8][10][20] Phospholipids are particularly problematic as they are abundant in biological samples and can co-extract with long-chain acyl-CoAs, leading to significant ion suppression during electrospray ionization.[9][11]
Q2: How can I effectively remove phospholipids from my sample?
A2: Several methods are effective for phospholipid removal:
-
Phospholipid Removal SPE: Specialized solid-phase extraction products are designed to selectively retain and remove phospholipids from the sample extract.[7][9][12]
-
Solid-Phase Extraction (SPE): Traditional reversed-phase or anion-exchange SPE can also significantly reduce phospholipid content.[4][5]
-
Liquid-Liquid Extraction (LLE): This technique can be optimized to partition phospholipids into a separate phase from your analyte.[8] In contrast, simple protein precipitation is generally not effective at removing phospholipids.[8][11][20]
Q3: What is the best type of internal standard for quantifying this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled).[17][18] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction for analytical variability.[15][18] If a SIL standard is unavailable, a non-endogenous odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative.[2]
Q4: What are the recommended storage conditions for samples and extracts to ensure the stability of this compound?
A4: To maintain the integrity of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] Extracts are best stored as dried pellets at -80°C to minimize degradation.[1][2] It is crucial to avoid multiple freeze-thaw cycles. Reconstitute extracts in a suitable solvent immediately prior to LC-MS/MS analysis.[2]
Q5: How can I improve the chromatographic peak shape for this compound?
A5: Poor peak shape (e.g., tailing) is a common issue. To improve it:
-
High pH Mobile Phase: Using a reversed-phase column with a mobile phase at a high pH (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution for acyl-CoAs.[2][6]
-
Solvent Compatibility: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Column Choice: If issues persist, experimenting with different C18 column chemistries or considering a HILIC column may be beneficial.[6][14]
Experimental Protocols & Data
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for high purity and recovery.[4][21]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA)
-
Anion-exchange or C18 SPE columns
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2-propanol and homogenize again.
-
Solvent Extraction: Add acetonitrile to the homogenate, vortex vigorously, and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column with an appropriate solvent to remove impurities (e.g., a low percentage of organic solvent in water).
-
Elute the acyl-CoAs with a suitable elution solvent (e.g., a high percentage of organic solvent, potentially with a pH modifier).
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., methanol).
Quantitative Data: Comparison of Extraction Methodologies
The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction and purification strategy. The following table summarizes reported recovery rates for different approaches.
| Extraction Method | Purification Step | Typical Recovery Rate | Reference |
| Acetonitrile/2-propanol | SPE (2-(2-pyridyl)ethyl silica) | 83-90% | [5] |
| KH₂PO₄ buffer / 2-propanol / ACN | SPE (Oligonucleotide purification column) | 70-80% | [21] |
| Trichloroacetic acid (TCA) | SPE (Reversed-phase) | 29-49% (tissue dependent) | [22] |
| 5-Sulfosalicylic acid (SSA) | None (Direct injection) | 59-80% (for short-chain) | [23] |
Note: Recovery can vary significantly based on the specific acyl-CoA, tissue type, and precise protocol execution.
Visualizations
Caption: Workflow for sample preparation and analysis of this compound.
Caption: Troubleshooting logic for inaccurate quantification in mass spectrometry.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 21. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Stability of 12-methylnonadecanoyl-CoA during sample extraction and storage
Welcome to the technical support center for 12-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of this compound during sample extraction and storage.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in biological samples and extracts?
A1: this compound, like other long-chain acyl-CoAs, is an inherently unstable molecule susceptible to both chemical and enzymatic degradation. The primary point of instability is the thioester bond, which can be hydrolyzed. In biological samples, endogenous acyl-CoA thioesterases can rapidly degrade the molecule.[1] Therefore, immediate processing of samples after collection is highly recommended to ensure data integrity.
Q2: What is the optimal temperature for storing tissues and cell pellets to maintain the stability of this compound?
A2: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the stability of this compound and other lipids.[2]
Q3: I'm observing low recovery of this compound after extraction. What are the potential causes?
A3: Low recovery can stem from several factors:
-
Sample Degradation: If samples were not immediately processed or properly stored, enzymatic and chemical degradation may have occurred.[3]
-
Inefficient Extraction: The choice of extraction solvent is critical. A common issue is the use of strong acids in the primary extraction solvent, which can lead to poor recovery.[3]
-
Analyte Loss during Cleanup: Solid-phase extraction (SPE) is often used for sample cleanup, but it can lead to the loss of acyl-CoAs if the cartridge and elution method are not optimized.[3]
-
Adsorption to Surfaces: The phosphate (B84403) groups on acyl-CoAs can cause them to adhere to glass and plastic surfaces.[3]
Q4: What is the best way to store extracts containing this compound?
A4: For optimal stability, extracts should be dried down to a pellet under a stream of nitrogen and stored at -80°C.[3] Reconstitute the sample in a suitable solvent just prior to analysis.[3][4]
Q5: Which solvent should I use to reconstitute my dried extract for LC-MS analysis?
A5: The choice of reconstitution solvent is critical for stability. While aqueous solutions can lead to hydrolysis, a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8-7.0), has been shown to stabilize most acyl-CoAs.[4][5] The addition of an organic solvent like methanol (B129727) (e.g., 50% methanol in 50 mM ammonium acetate) can also be beneficial.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample degradation due to improper handling or storage. | Ensure rapid quenching of metabolic activity post-harvest, keep samples on ice during processing, and store at -80°C.[3] Avoid freeze-thaw cycles.[2] |
| Inefficient extraction method. | Use an optimized extraction solvent. An 80% methanol solution has been shown to be effective for MS analysis.[5] For tissue samples, homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) prior to organic solvent extraction is recommended.[2] | |
| Loss of analyte during solid-phase extraction (SPE). | If using SPE, ensure the cartridge type (e.g., weak anion exchange) and elution protocol are optimized for long-chain acyl-CoAs.[2] Consider alternative cleanup methods if losses persist. | |
| Poor Peak Shape in Chromatography | Suboptimal mobile phase composition. | For reversed-phase chromatography, using a slightly acidic mobile phase can improve peak shape for long-chain acyl-CoAs.[6] |
| Analyte adsorption to surfaces. | Use low-adsorption vials and pipette tips. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled internal standard if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a good alternative as it is not typically found in biological samples.[3][7] |
| Matrix effects from the biological sample. | Construct calibration curves in a matrix that closely matches your study samples to account for matrix effects.[3] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[2][7]
Materials:
-
Frozen tissue sample (~100 mg)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
5% Ammonium Hydroxide (NH4OH)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
-
Solvent Extraction:
-
Add 2.0 mL of isopropanol to the homogenate and continue homogenization.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at a low speed to pellet the tissue debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE column with methanol followed by water.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with acetonitrile.
-
Elute the acyl-CoAs with 5% NH4OH.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Store the dried pellet at -80°C until analysis.
-
Visualizations
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Resolving 12-methylnonadecanoyl-CoA and its Structural Isomers
Welcome to the technical support center for the analysis of 12-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the resolution of this compound from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound from its structural isomers?
A1: The main challenge lies in the subtle structural differences between isomers of methylnonadecanoyl-CoA. Positional isomers, where the methyl group is at a different carbon on the nonadecanoyl chain, have very similar physicochemical properties, such as polarity and mass-to-charge ratio. This similarity leads to co-elution in standard chromatographic methods, making their separation and individual quantification difficult.
Q2: What are the common analytical approaches for separating these isomers?
A2: The two primary analytical strategies are Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the intact acyl-CoA molecules. Each approach has its advantages and requires specific sample preparation and optimization.
Q3: Is derivatization necessary for the analysis?
A3: For GC-MS analysis, derivatization is essential. The fatty acid must be cleaved from the Coenzyme A moiety and converted to a more volatile and less polar derivative, typically a Fatty Acid Methyl Ester (FAME).[1][2] This is because the high molecular weight and polarity of the intact acyl-CoA make it unsuitable for GC analysis. For LC-MS/MS, derivatization is not always necessary for the acyl-CoA itself, but derivatization of the fatty acid can be employed in some methods to enhance ionization efficiency and chromatographic separation.[3]
Q4: Can I distinguish between isomers using mass spectrometry alone?
A4: While mass spectrometry provides the mass-to-charge ratio, which is identical for structural isomers, tandem mass spectrometry (MS/MS) can aid in differentiation. The fragmentation patterns of branched-chain FAMEs can be characteristic of the branch point's location.[4] For intact acyl-CoAs, while the primary fragmentation is a neutral loss of the CoA group, subtle differences in the fragmentation of the acyl chain may be observable with high-resolution mass spectrometry and optimized collision energies. However, chromatographic separation is still the most robust method for resolving isomers.
Troubleshooting Guides
GC-MS Analysis of 12-methylnonadecanoyl-FAME Isomers
Issue 1: Poor or no separation of isomeric peaks.
-
Possible Cause 1: Inappropriate GC column.
-
Possible Cause 2: Suboptimal oven temperature program.
-
Solution: A slow, carefully optimized temperature gradient is crucial. A shallow gradient can improve the resolution of closely eluting peaks. Start with a lower initial temperature and a slow ramp rate (e.g., 1-2°C/min) during the elution window of the C20 FAMEs.
-
-
Possible Cause 3: Incomplete derivatization.
-
Solution: Ensure your derivatization to FAMEs is complete. Incomplete reactions can lead to peak tailing and the presence of underivatized fatty acids that will not chromatograph well. Use a reliable derivatization agent like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl and ensure anhydrous conditions.[8][9]
-
Issue 2: Peak tailing and poor peak shape.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: Free carboxyl groups from underivatized fatty acids can interact with active sites in the injector or column. Ensure complete derivatization and consider using a GC liner with glass wool to trap non-volatile residues. Regular maintenance of the injection port is recommended.
-
-
Possible Cause 2: Column degradation.
-
Solution: Highly polar columns can be susceptible to degradation from oxygen or water at high temperatures. Condition the column according to the manufacturer's instructions and ensure the use of high-purity carrier gas with an oxygen trap.
-
LC-MS/MS Analysis of this compound Isomers
Issue 1: Co-elution of isomers.
-
Possible Cause 1: Inadequate chromatographic resolution.
-
Solution: Optimize the HPLC gradient. A long, shallow gradient with a suitable organic modifier (acetonitrile is often preferred) can improve separation.[3][10] Experiment with different C18 columns from various manufacturers, as subtle differences in stationary phase chemistry can impact selectivity.
-
-
Possible Cause 2: Mobile phase composition.
-
Solution: Adjust the mobile phase pH and consider adding ion-pairing reagents to improve peak shape and selectivity for these anionic molecules. However, be mindful that ion-pairing reagents can suppress MS ionization and require system flushing.
-
Issue 2: Low signal intensity in the mass spectrometer.
-
Possible Cause 1: Poor ionization efficiency.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. For acyl-CoAs, positive ion mode is often used, monitoring for the protonated molecule [M+H]+.[11]
-
-
Possible Cause 2: In-source fragmentation.
-
Solution: The acyl-CoA molecule can be prone to fragmentation in the ESI source. Reduce the fragmentor or skimmer voltage to minimize premature fragmentation and maximize the abundance of the precursor ion.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of 12-methylnonadecanoic Acid Methyl Ester (FAME) Isomers
-
Sample Preparation (Hydrolysis and Derivatization):
-
To your sample containing this compound, add an equal volume of 1 M HCl and heat at 80°C for 1 hour to hydrolyze the thioester bond, releasing the free fatty acid.
-
Extract the free fatty acid with hexane (B92381) or diethyl ether.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride in methanol (BF3-methanol) to the dried extract.
-
Heat at 60°C for 30 minutes.
-
Add 1 mL of water and 1 mL of hexane, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: Highly polar cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Oven Program: 100°C hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 2°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range m/z 50-500. For targeted analysis, use Selected Ion Monitoring (SIM) or tandem MS to monitor for characteristic fragment ions of branched-chain FAMEs.[4]
-
Protocol 2: LC-MS/MS Analysis of Intact this compound Isomers
-
Sample Preparation (Extraction):
-
Extract acyl-CoAs from your sample using a mixture of isopropanol (B130326) and an aqueous phosphate (B84403) buffer.
-
Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.
-
Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile) and evaporate to dryness.
-
Reconstitute in a solvent compatible with the initial mobile phase conditions.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and run a long, shallow gradient to a high percentage of B (e.g., 90-95%) over 30-40 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Parameters: ESI in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A common product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety (-507 Da).[11][12]
-
Quantitative Data Summary
Table 1: GC-MS Parameters for FAME Analysis
| Parameter | Recommended Setting | Purpose |
| GC Column | Highly polar cyanopropyl phase | Enhances separation of isomers |
| Column Dimensions | 100 m x 0.25 mm ID, 0.20 µm | High resolution for complex mixtures |
| Oven Program | Slow ramp rate (e.g., 2°C/min) | Improves resolution of close eluters |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation |
| MS/MS Transition | Monitor for [M-29]+, [M-43]+, [M-57]+ | Characteristic fragments of branched FAMEs[4] |
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Recommended Setting | Purpose |
| LC Column | C18 Reversed-Phase | Good retention for long-chain acyl-CoAs |
| Gradient | Long, shallow gradient | Maximizes separation of isomers |
| Ionization Mode | Positive ESI | Efficient ionization of acyl-CoAs |
| Precursor Ion | [M+H]+ | Selects the molecule of interest |
| Product Ion | Precursor -> [M+H - 507]+ | Specific and sensitive detection of acyl-CoAs[11][12] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound as its FAME derivative.
Caption: Workflow for LC-MS/MS analysis of intact this compound.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mastelf.com [mastelf.com]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. gcms.cz [gcms.cz]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing ionization efficiency for 12-methylnonadecanoyl-CoA in ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the electrospray ionization mass spectrometry (ESI-MS) analysis of 12-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound analysis?
A1: For long-chain fatty acyl-CoAs, negative ion mode is often more sensitive. The phosphate (B84403) groups on the Coenzyme A moiety are acidic and readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions, leading to a strong signal. For instance, in studies with C16:0-CoA under identical conditions, the [M-H]⁻ signal was found to be approximately seven times more intense than the [M+H]⁺ signal[1]. However, positive ion mode can also be effective, typically yielding [M+H]⁺ and sodium [M+Na]⁺ adducts[1]. It is recommended to test both modes to determine the optimal condition for your specific instrument and sample matrix.
Q2: I am observing a very low signal for my analyte. What are the common causes and solutions?
A2: Low signal intensity is a frequent issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Ionization Efficiency: The complex structure of this compound, with its long hydrophobic tail and polar head, can lead to suboptimal ionization. Refer to the solvent and additive optimization guide below.
-
Source Contamination: The ion source can become contaminated with salts or residues from previous samples, which suppresses the signal of your analyte[2]. Regular cleaning of the ion source is crucial.
-
Incorrect Source Parameters: ESI parameters are critical. Systematically optimize the capillary voltage, cone voltage, nebulizing gas flow, and desolvation temperature[3][4]. A stable spray is essential for good signal[5].
-
Matrix Effects: Components in your sample matrix can co-elute and compete with your analyte for ionization, a phenomenon known as ion suppression[2]. Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances[6].
-
Analyte Degradation: Acyl-CoAs can be unstable. Ensure proper sample handling and storage. Using glass vials instead of plastic can decrease signal loss for some CoA species[7].
Q3: My mass spectrum shows multiple peaks for my analyte, not just the expected molecular ion. What are these other peaks?
A3: It is common to observe multiple ionic species for a single analyte in ESI-MS. For this compound, these may include:
-
Adducts: In positive mode, you will likely see the protonated molecule [M+H]⁺, but also adducts with alkali metals like sodium [M+Na]⁺ and potassium [M+K]⁺[1]. These arise from salts present in your sample or HPLC mobile phase[6][8]. In negative mode, sodium adducts like [M-2H+Na]⁻ can also form[1].
-
Multiply Charged Ions: Due to the phosphate groups, it is possible to form multiply charged ions, such as [M+2H]²⁺ in positive mode or [M-2H]²⁻ in negative mode[9].
-
In-source Fragments: If the source conditions (e.g., cone voltage) are too harsh, the molecule can fragment before entering the mass analyzer. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da)[10][11].
Q4: How does the mobile phase composition affect ionization efficiency?
A4: The mobile phase is critical for achieving good ionization.
-
Solvent Choice: Reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) are preferred as they promote the formation of gas-phase ions[6]. Solutions with lower surface tension generally yield higher signal intensities in ESI-MS[12].
-
Additives/Modifiers: Small amounts of volatile additives are used to enhance ionization.
-
For positive mode , acids like formic acid or acetic acid (typically 0.1% v/v) are added to the mobile phase to provide a source of protons and facilitate the formation of [M+H]⁺ ions[13].
-
For negative mode , a basic modifier like ammonium (B1175870) hydroxide (B78521) or a salt like ammonium acetate (B1210297) is often used to promote deprotonation[14][15].
-
Troubleshooting Guide: Low Signal Intensity
Use the following table to diagnose and resolve issues related to poor signal intensity.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Ionization Mode | Acquire data in both positive and negative ion modes. Compare signal-to-noise ratios. | Select the mode that provides the highest intensity and stability. For acyl-CoAs, negative mode is often superior[1]. |
| Inefficient Solvent System | Prepare analyte in different solvent mixtures (e.g., varying acetonitrile/water ratios) and infuse directly into the MS. | See the Experimental Protocol section for a detailed solvent optimization procedure. Modifiers like 0.1% formic acid (positive) or 15 mM ammonium hydroxide (negative) can significantly improve signal[13][14]. |
| Incorrect Source Parameters | Infuse a standard solution and systematically vary parameters like capillary voltage, source temperature, and gas flows while monitoring the ion current. | Perform a full optimization of source parameters. Start with manufacturer-recommended settings and adjust one parameter at a time[3]. |
| Adduct Dilution | Examine the full mass spectrum. Is the ion current distributed across multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺)? | Reduce salt content by using high-purity LC-MS grade solvents and fresh additives[4]. If sodium adducts are desired for fragmentation, consider adding sodium acetate to the mobile phase[13]. |
| In-Source Fragmentation | Check for fragment ions in the MS1 spectrum. Is the precursor ion intensity low while fragment intensity is high? | Lower the cone voltage (or equivalent parameter). This reduces the energy in the source region, preventing premature fragmentation[2]. |
| Matrix Suppression | Prepare your analyte in both pure solvent and in a sample matrix extract at the same concentration. Compare the signal intensity. | Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components[6]. |
Data & Experimental Protocols
Representative Data: Effect of Mobile Phase Modifier
While specific data for this compound is not available, the following table illustrates the expected impact of mobile phase modifiers on signal intensity for a generic long-chain acyl-CoA, based on established principles.
| Ion Mode | Mobile Phase (Acetonitrile:Water) | Modifier | Primary Ion Observed | Relative Signal Intensity (Arbitrary Units) |
| Positive | 50:50 | None | [M+Na]⁺ | 1.0 x 10⁵ |
| Positive | 50:50 | 0.1% Formic Acid | [M+H]⁺ | 8.5 x 10⁵ |
| Negative | 50:50 | None | [M-H]⁻ | 2.0 x 10⁶ |
| Negative | 50:50 | 15 mM Ammonium Hydroxide | [M-H]⁻ | 7.0 x 10⁶ |
Note: This data is illustrative and serves to demonstrate general trends in ESI-MS of acyl-CoAs.
Detailed Experimental Protocol: Mobile Phase Optimization
This protocol describes a method for optimizing the mobile phase composition for the analysis of this compound using direct infusion.
1. Objective: To determine the optimal mobile phase composition (solvent ratio and additive) for maximizing the ESI-MS signal of this compound.
2. Materials:
-
This compound standard
-
LC-MS grade acetonitrile, methanol, and water[4]
-
Additives: Formic acid, ammonium hydroxide, ammonium acetate
-
Calibrated pipettes and glass vials[7]
-
Mass spectrometer with an ESI source
-
Syringe pump for direct infusion
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 2:1 (v/v) mixture of methanol:chloroform.
-
From this stock, prepare a 1 µM working solution in a 1:1 (v/v) mixture of acetonitrile:water. This will be your starting point.
4. Infusion & Analysis Procedure:
-
Set up the syringe pump to infuse the working solution at a flow rate appropriate for your ESI source (e.g., 5-10 µL/min).
-
Begin by acquiring data in both positive and negative ion modes without any additives to establish a baseline signal.
-
Solvent Ratio Optimization:
-
Prepare a series of working solutions with varying acetonitrile:water ratios (e.g., 20:80, 50:50, 80:20).
-
Infuse each solution and record the signal intensity of the primary ion(s) of interest.
-
-
Additive Optimization (Positive Mode):
-
Using the best solvent ratio from the previous step, add 0.1% formic acid.
-
Infuse and record the intensity of the [M+H]⁺ ion.
-
-
Additive Optimization (Negative Mode):
-
Using the best solvent ratio, prepare two separate solutions: one with 15 mM ammonium hydroxide and another with 10 mM ammonium acetate.
-
Infuse each solution and record the intensity of the [M-H]⁻ ion.
-
5. Data Analysis:
-
For each condition, determine the average signal intensity and signal-to-noise ratio for the most abundant ion related to this compound.
-
Compare the results to identify the mobile phase composition that provides the highest, most stable signal.
Visualizations
Caption: Workflow for systematic optimization of ESI-MS parameters.
Caption: Common ionic species of acyl-CoAs observed in ESI-MS.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 12-methylnonadecanoyl-CoA from biological samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of 12-methylnonadecanoyl-CoA and other long-chain acyl-CoAs from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the critical first steps to ensure the stability of this compound in my biological samples?
A1: Due to their inherent instability, immediate processing of fresh tissue is optimal for long-chain acyl-CoAs. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles, as these can significantly impact the stability of lipids and related molecules.[1]
Q2: I'm observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs like this compound can stem from several issues during the extraction process. Here is a troubleshooting guide to address potential causes:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure thorough homogenization of the tissue. For many tissue types, a glass homogenizer can provide better disruption.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[1] - Consider a two-step extraction process. After initial homogenization and centrifugation, re-extract the tissue pellet.[2] |
| Degradation of Acyl-CoAs | - Work quickly and keep samples on ice at all times to minimize enzymatic activity.[1] - Use fresh, high-purity solvents to prevent chemical degradation. - Incorporate an internal standard, such as heptadecanoyl-CoA, early in the extraction process to monitor and correct for recovery losses.[1][2] |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps. A weak anion exchange SPE column is often effective for acyl-CoA purification.[1] |
| Poor Analyte Stability in Final Solvent | - After drying down the eluate, reconstitute the sample in a stabilizing buffer immediately before analysis. Ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[3] |
Q3: What kind of recovery rates can I expect for long-chain acyl-CoAs from biological tissues?
A3: Recovery rates can vary depending on the tissue type and the specific extraction and purification methodology employed. However, with optimized protocols, it is possible to achieve high and reproducible recoveries.
| Method | Tissue Type(s) | Reported Recovery Rate |
| Modified HPLC analysis with solid-phase purification | Rat heart, kidney, and muscle | 70-80%[4] |
| Acetonitrile (B52724)/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Powdered rat liver | 83-90% for solid-phase extraction step[5] |
| UHPLC-ESI-MS/MS with reversed phase and hydrophilic interaction liquid chromatography | Mouse liver, HepG2 cells, LHCNM2 cells | 90-111%[6][7] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2 mL of isopropanol and homogenize again.[2]
-
Add 4 mL of acetonitrile and vortex vigorously.
-
Centrifuge at high speed to pellet the precipitate. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol, followed by 2% formic acid, and then by the homogenization buffer.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with the homogenization buffer, followed by a wash with 2% ammonium hydroxide.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried sample in an appropriate buffer for your analytical method (e.g., LC-MS/MS).
-
Visualizations
Experimental Workflow for Acyl-CoA Extraction
Caption: A generalized workflow for the extraction and purification of long-chain acyl-CoAs from biological tissue samples.
Troubleshooting Logic for Low Acyl-CoA Recovery
Caption: A decision tree to systematically troubleshoot common causes of low long-chain acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Technical Support Center: Analysis of 12-methylnonadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 12-methylnonadecanoyl-CoA, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the analyte ion fragments within the ion source before it reaches the mass analyzer.[1][2][3] This is problematic for the analysis of this compound as it can lead to an underestimation of the intact molecule and the misidentification of fragments as other compounds, compromising the accuracy and reliability of quantitative and qualitative results.[3][4][5]
Q2: What are the typical fragmentation patterns of long-chain acyl-CoAs like this compound in positive ion ESI-MS/MS?
A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[6][7][8][9] Another common fragment ion is observed at an m/z of 428, representing the coenzyme A portion of the molecule.[7] Understanding these expected fragments is crucial for distinguishing between in-source fragmentation and collision-induced dissociation in MS/MS experiments.
Q3: Can the choice of solvent affect in-source fragmentation?
A3: Yes, the solvent system can influence the extent of in-source fragmentation.[10] For instance, using methanol/water with ammonium (B1175870) formate (B1220265) has been shown to reduce fragmentation compared to acetonitrile/water with formic acid for some analytes.[10] It is advisable to empirically test different solvent compositions to find the optimal conditions for minimizing the in-source fragmentation of this compound.
Troubleshooting Guide: Preventing In-Source Fragmentation
This guide provides a systematic approach to troubleshooting and minimizing in-source fragmentation of this compound during LC-MS analysis.
Issue: High abundance of fragment ions in the full scan mass spectrum, leading to low intensity of the precursor ion.
Logical Workflow for Troubleshooting:
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromforum.org [chromforum.org]
Best practices for derivatization of 12-methylnonadecanoyl-CoA for GC analysis
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the derivatization of 12-methylnonadecanoyl-CoA for Gas Chromatography (GC) analysis. Direct GC analysis of long-chain fatty acyl-CoAs like this compound is not feasible due to their high molecular weight and polarity. The recommended approach involves a two-step process: hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization of the fatty acid to a volatile ester.
Troubleshooting Guide
Q1: Why am I seeing no peak or a very small peak for my derivatized sample on the GC chromatogram?
A1: Low or absent analyte peaks can stem from several issues during sample preparation and analysis. Here are the most common causes and their solutions:
-
Incomplete Hydrolysis: The initial step of cleaving the fatty acid from Coenzyme A might be inefficient.
-
Solution: Ensure the alkaline hydrolysis conditions are sufficient. Increase incubation time or temperature, and verify the pH of the reaction mixture is strongly alkaline.
-
-
Incomplete Derivatization: The conversion of the free fatty acid to its methyl ester (FAME) may be incomplete. This is a frequent source of poor recovery.[1]
-
Solution: Optimize the derivatization reaction. This can be achieved by analyzing aliquots at different time points to see when the peak area of the FAME no longer increases.[1] Ensure the derivatization reagent is not expired and has been stored correctly to prevent degradation.
-
-
Presence of Water: Many derivatization reagents are moisture-sensitive. Water in the sample or solvents can significantly hinder the esterification reaction.[1][2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. It is a common and recommended practice to dry the organic extract with anhydrous sodium sulfate (B86663) before adding the derivatization reagent.[1] If your sample is aqueous, it must be evaporated to dryness before proceeding.[3]
-
-
Sample Loss During Extraction: The liquid-liquid extraction used to isolate the FAMEs may not be efficient.
-
Solution: Perform a second extraction of the aqueous layer with the organic solvent (e.g., hexane) to improve recovery rates. One study demonstrated that a second extraction increased average recovery from 84% to 96%.[1] Ensure vigorous mixing (vortexing) to facilitate the transfer of the nonpolar FAMEs into the organic phase.
-
Q2: My chromatogram shows multiple peaks, but I expected only one for 12-methylnonadecanoic acid methyl ester. What could be the cause?
A2: The presence of unexpected peaks can be attributed to contaminants or side reactions.
-
Contaminated Reagents: Solvents, derivatization agents, or other reagents may contain impurities.
-
Solution: Always use high-purity, GC-grade solvents and reagents. It is crucial to prepare a reagent blank (all reagents without the sample) and run it on the GC to identify any background peaks.
-
-
Side Reactions: The derivatization conditions might be too harsh, leading to the degradation of the analyte or reactions with other molecules in the sample matrix.
-
Solution: Re-evaluate the reaction temperature and time. Milder conditions (e.g., lower temperature for a slightly longer time) can sometimes prevent unwanted side reactions.
-
-
Sample Contamination: The original sample may contain other fatty acids.
-
Solution: Review the purity of your this compound standard or sample. If analyzing biological extracts, the presence of multiple fatty acids is expected.
-
Q3: The peak shape for my analyte is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape is often a sign of issues with the GC system or incomplete derivatization.
-
Incomplete Derivatization: Residual underivatized fatty acids, which are highly polar, can interact with the GC column, leading to significant peak tailing.[2][3]
-
Solution: Re-optimize the derivatization procedure as described in Q1 to ensure complete conversion to the less polar FAME.
-
-
GC System Issues: Problems with the injector, column, or detector can all lead to poor chromatography.
-
Solution:
-
Injector: Ensure the injector temperature is appropriate for the FAMEs. A dirty injector liner can also cause peak tailing; clean or replace it.
-
Column: The stationary phase of the column may be degraded or contaminated. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Carrier Gas: Check for leaks in the system and ensure the carrier gas flow rate is optimal.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 12-methylnonadecanoic acid?
A1: Derivatization is a critical step that converts the fatty acid into a more volatile and less polar derivative.[3] Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to poor volatility and interactions with the GC column, which results in distorted peak shapes and inaccurate quantification. Converting the fatty acid to its corresponding fatty acid methyl ester (FAME) neutralizes the polar carboxyl group, making the molecule more suitable for GC analysis.[3]
Q2: What is the best derivatization method for 12-methylnonadecanoic acid?
A2: Acid-catalyzed esterification is the most common and reliable method. Reagents such as boron trifluoride in methanol (B129727) (BF₃-methanol) or anhydrous methanolic-HCl are widely used and effective for producing FAMEs.[2][3][4] These methods are robust and have been extensively validated for a wide range of fatty acids, including branched-chain varieties.[5][6]
Q3: Can I analyze the entire this compound molecule by GC?
A3: No, the direct analysis of long-chain fatty acyl-CoAs by GC is not practical. The Coenzyme A moiety is large, polar, and thermally labile, making the entire molecule non-volatile. Therefore, the standard and required procedure is to first hydrolyze the acyl-CoA to liberate the free fatty acid.[7]
Q4: What are the key parameters to control during derivatization?
A4: The three most critical parameters are:
-
Absence of Water: Ensure anhydrous conditions to prevent inhibition of the esterification reaction.[1]
-
Temperature: The reaction needs to be heated, typically between 60°C and 100°C, to proceed efficiently.[3]
-
Reaction Time: The time should be sufficient for the reaction to go to completion, which can range from 5 to 60 minutes depending on the specific method and sample.[3] It is always recommended to optimize these conditions for your specific sample matrix.
Q5: What type of GC column is best for analyzing branched-chain FAMEs?
A5: A polar capillary column is typically used for FAME analysis. Columns with a polyethylene (B3416737) glycol (Carbowax) or a cyanopropyl stationary phase are excellent choices as they provide good separation of FAMEs based on carbon chain length, degree of unsaturation, and isomeric structure, including branched chains.[8][9]
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the cleavage of the thioester bond to release the free fatty acid.
Materials:
-
This compound sample
-
Methanolic NaOH or KOH (0.5 M)
-
Hexane (B92381) (GC grade)
-
HCl (1 M)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Transfer a known amount of the this compound sample to a glass reaction vial.
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Cap the vial tightly and heat at 80°C for 10 minutes to saponify the thioester.
-
Cool the vial to room temperature.
-
Acidify the mixture by adding 1 mL of 1 M HCl to protonate the fatty acid salt.
-
Add 2 mL of hexane to the vial, cap, and vortex vigorously for 1 minute to extract the free fatty acid into the organic layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial.
-
Repeat the extraction of the aqueous layer with another 1 mL of hexane and combine the organic phases.
-
Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and then transferring the solvent.
-
The resulting solution contains the 12-methylnonadecanoic acid and is ready for derivatization.
Protocol 2: Acid-Catalyzed Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol uses boron trifluoride (BF₃)-methanol for esterification.
Materials:
-
Dried hexane extract containing 12-methylnonadecanoic acid (from Protocol 1)
-
BF₃-methanol reagent (12-14% w/w)
-
Saturated NaCl solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Evaporate the hexane from the previous step under a gentle stream of nitrogen.
-
Add 2 mL of BF₃-methanol reagent to the dried fatty acid residue.
-
Cap the vial tightly and heat at 60°C for 10 minutes. Note: Derivatization times and temperatures may need optimization.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Cap and shake vigorously to extract the newly formed FAME into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.
-
Dry the extract with a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Quantitative Data Summary
While specific comparative data for this compound is not available, the following table summarizes typical conditions for common acid-catalyzed derivatization methods for long-chain fatty acids.
| Parameter | Method 1: BF₃-Methanol | Method 2: Methanolic-HCl |
| Reagent | 12-14% Boron Trifluoride in Methanol | 1-5% Anhydrous HCl in Methanol |
| Temperature | 60 - 100 °C | 80 - 100 °C |
| Time | 5 - 30 minutes | 45 - 120 minutes |
| Catalyst | Boron Trifluoride (Lewis Acid) | H⁺ (Brønsted-Lowry Acid) |
| Advantages | Fast reaction time, widely used. | Reagent is easy to prepare in the lab. |
| Disadvantages | Reagent is toxic and moisture-sensitive. | Can be slower than BF₃ method. |
Visualizations
Caption: Experimental workflow for preparing this compound for GC analysis.
Caption: Troubleshooting flowchart for low or no analyte peak in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. m.youtube.com [m.youtube.com]
Minimizing enzymatic degradation of 12-methylnonadecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic degradation of 12-methylnonadecanoyl-CoA during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.
Issue 1: Low or no detection of this compound in the final sample.
-
Possible Cause: Significant degradation of this compound has occurred during sample preparation. Acyl-CoA thioesterases (ACOTs), particularly those with activity towards branched-chain acyl-CoAs, are likely responsible.
-
Troubleshooting Steps:
-
Immediate Processing and Low Temperature: Process tissue or cell samples immediately after harvesting. All steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
Enzyme Inhibition: Incorporate inhibitors of acyl-CoA thioesterases into your homogenization buffer.
-
Coenzyme A (CoASH): Acyl-CoA Thioesterase 8 (ACOT8), an enzyme known to hydrolyze methyl-branched acyl-CoAs, is competitively inhibited by its product, Coenzyme A.[1] Including CoASH in the lysis buffer can protect this compound.
-
Cysteine-Reactive Agents: ACOT8 activity is also inhibited by cysteine-reactive agents.[1] Consider the cautious use of agents like N-ethylmaleimide (NEM) at low concentrations.
-
-
Acidic Lysis/Homogenization Buffer: Utilize an acidic buffer (pH 4.5-5.0) for homogenization. The low pH helps to denature and precipitate many degradative enzymes. A common choice is a potassium phosphate (B84403) buffer.[2]
-
Rapid Enzyme Inactivation: Immediately after homogenization, add a protein precipitation agent like a high concentration of organic solvent (e.g., acetonitrile, isopropanol) to denature and remove enzymes.[2]
-
Issue 2: High variability in this compound concentrations between replicate samples.
-
Possible Cause: Inconsistent sample handling and processing times are leading to variable levels of degradation.
-
Troubleshooting Steps:
-
Standardize Workflow: Ensure that all samples are processed for the same duration and under identical conditions. Create a detailed, timed protocol and adhere to it strictly for each sample.
-
Flash Freezing: If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid slow freezing, as it can lead to the formation of ice crystals that damage cellular compartments and release degradative enzymes.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles, which can compromise sample integrity and lead to increased degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound during sample preparation?
A1: The primary enzymes are Acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond of acyl-CoAs to release a free fatty acid and Coenzyme A. For branched-chain acyl-CoAs like this compound, enzymes such as Acyl-CoA Thioesterase 6 (ACOT6) and Acyl-CoA Thioesterase 8 (ACOT8) are of particular concern. ACOT6 is known to act on methyl-branched acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA, while ACOT8 has a broader substrate specificity that includes methyl-branched acyl-CoAs.[3][4][5]
Q2: What are the recommended storage conditions for samples containing this compound?
A2: For long-term stability, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. If extracted, the dried acyl-CoA pellet should also be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Can I use a general protease inhibitor cocktail to prevent degradation?
A3: While a general protease inhibitor cocktail can be beneficial in preventing protein degradation in your sample, it will not inhibit the activity of acyl-CoA thioesterases. Specific inhibitors targeting these enzymes should be used in conjunction with broad-spectrum protease inhibitors for comprehensive sample protection.
Q4: Are there non-enzymatic sources of this compound degradation I should be aware of?
A4: Yes, the thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH. It is crucial to maintain a slightly acidic to neutral pH during sample preparation and storage of the final extract. Additionally, the acyl chain can be susceptible to oxidation, so minimizing exposure to air and light is recommended.
Data Presentation
Table 1: Inhibitors of Acyl-CoA Thioesterases Relevant to Branched-Chain Acyl-CoA Stability
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Potency (IC50) | Notes | Reference |
| Coenzyme A (CoASH) | ACOT8 | Competitive | 10-15 µM | Product inhibition; can be added to lysis buffer. | [1] |
| Cysteine-Reactive Agents (e.g., N-ethylmaleimide) | ACOT8 | Covalent Modification | Not specified | Use with caution as it can modify other proteins. | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples with Inhibition of Enzymatic Degradation
This protocol is designed to maximize the recovery of this compound while minimizing its degradation.
Materials:
-
Tissue sample (fresh or flash-frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, containing 10-15 µM Coenzyme A (CoASH)
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate (B86663)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
2% Formic Acid
-
5% Ammonium Hydroxide (B78521)
-
Nitrogen gas supply
-
Glass homogenizer
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice.
-
-
Protein Precipitation and Extraction:
-
Add 2 mL of 2-propanol to the homogenate and homogenize again briefly.
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the collected supernatant onto the SPE column.
-
Wash the column with methanol, followed by 2% formic acid.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in methanol.
-
-
Drying and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried pellet in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Enzymatic degradation of this compound and its inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACOT6 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
Validation & Comparative
Unveiling 12-methylnonadecanoyl-CoA: A Comparative Guide to Tandem MS Identification
For researchers, scientists, and professionals in drug development, the precise identification of lipid molecules is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation of 12-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, against alternative analytical methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The structural elucidation of branched-chain fatty acyl-CoAs like this compound presents a unique analytical challenge. The presence and position of the methyl branch on the long acyl chain necessitates a technique that can provide detailed structural information. Tandem mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and specificity.
Performance Comparison: Tandem MS vs. Alternative Methods
Tandem MS provides a robust method for the direct analysis of intact this compound, offering significant advantages in terms of structural confirmation and minimal sample preparation compared to indirect methods. A primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), requires hydrolysis of the acyl-CoA to its corresponding fatty acid followed by derivatization. While GC-MS is a well-established technique for fatty acid analysis, the indirect nature of the analysis for acyl-CoAs introduces additional sample preparation steps and potential for analyte loss or modification.
| Feature | Tandem MS of Intact this compound | GC-MS of Derivatized 12-methylnonadecanoic Acid |
| Analyte | Intact this compound | 12-methylnonadecanoic acid (after hydrolysis and derivatization) |
| Sample Preparation | Minimal; typically protein precipitation and extraction. | Multi-step; involves hydrolysis, extraction, and derivatization (e.g., methylation).[1][2][3] |
| Structural Information | Confirms entire molecule, including CoA moiety and acyl chain. Fragmentation pattern provides information on branch position.[2][4] | Determines the structure of the fatty acid component only. Fragmentation can pinpoint the methyl branch location.[1] |
| Specificity | High; precursor ion selection provides an initial level of specificity, followed by characteristic fragmentation. | High for the fatty acid; however, does not confirm the original molecule was an acyl-CoA. |
| Sensitivity | High; often in the picomole to femtomole range.[5] | High; dependent on derivatization efficiency and ionization method. |
| Throughput | Relatively high; amenable to liquid chromatography (LC) introduction for sample multiplexing. | Lower; derivatization steps can be time-consuming. |
| Instrumentation | Requires a tandem mass spectrometer (e.g., QqQ, Q-TOF, Ion Trap). | Requires a gas chromatograph coupled to a mass spectrometer. |
Tandem MS for this compound: Expected Performance
While specific quantitative performance data for this compound is not extensively published, the well-documented analysis of other long-chain acyl-CoAs allows for reliable extrapolation.
| Parameter | Expected Performance for this compound |
| Precursor Ion ([M+H]⁺) | m/z 1062.7 |
| Primary Fragmentation | Neutral loss of 507.3 Da (Coenzyme A moiety).[4] |
| Key Product Ions | m/z 555.4 ([M+H-507]⁺), m/z 428.1 (Adenosine-3'-phosphate 5'-diphosphate).[2][4] |
| Branch Position Confirmation | Characteristic fragment ions resulting from cleavage at the C11-C12 and C12-C13 bonds of the acyl chain. |
| Limit of Quantification (LOQ) | Expected to be in the low nanomolar to high picomolar range. |
| Linear Dynamic Range | Typically spans 2-3 orders of magnitude. |
Experimental Protocols
Tandem MS Analysis of Intact this compound
This protocol outlines a general procedure for the analysis of long-chain acyl-CoAs by LC-MS/MS, adapted for this compound.
1. Sample Preparation (from biological matrix): a. Homogenize tissue or cell pellets in a cold solvent mixture (e.g., 2:1:0.8 methanol (B129727):chloroform:water). b. Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA). c. Perform a liquid-liquid extraction to separate the lipid-containing organic phase. d. Evaporate the organic solvent under a stream of nitrogen. e. Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) acetate).
2. Liquid Chromatography (LC): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 10 mM ammonium acetate (B1210297) in water. c. Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water. d. Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a hold and re-equilibration. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Precursor Ion Selection: Select the [M+H]⁺ ion of this compound (m/z 1062.7). c. Collision Gas: Argon. d. Collision Energy: Optimize to achieve efficient fragmentation (typically 20-40 eV). e. Product Ion Scanning: Scan for characteristic product ions, including the neutral loss of 507.3 Da and ions specific to the branched acyl chain.
Alternative Method: GC-MS of Derivatized 12-methylnonadecanoic Acid
1. Hydrolysis of this compound: a. Treat the sample containing the acyl-CoA with a strong base (e.g., KOH in methanol) or acid (e.g., HCl in methanol) to cleave the thioester bond. b. Acidify the solution and extract the free fatty acid into an organic solvent (e.g., hexane).
2. Derivatization: a. Convert the extracted 12-methylnonadecanoic acid to a volatile ester, typically a fatty acid methyl ester (FAME), using a reagent such as BF₃ in methanol or by reaction with diazomethane.[1][2][3] b. Alternatively, create a pyrrolidide derivative to enhance fragmentation at the branch point.
3. Gas Chromatography (GC): a. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent). b. Carrier Gas: Helium. c. Temperature Program: A temperature gradient from approximately 150°C to 250°C to ensure elution of the long-chain FAME.
4. Mass Spectrometry (MS): a. Ionization Mode: Electron Ionization (EI). b. Analysis: Acquire a full scan mass spectrum to identify the molecular ion and characteristic fragment ions that indicate the position of the methyl branch.
Visualizing the Workflow and Fragmentation
To further clarify the experimental processes and expected outcomes, the following diagrams illustrate the tandem MS workflow and the predicted fragmentation of this compound.
Caption: Experimental workflow for the identification of this compound using LC-MS/MS.
Caption: Predicted fragmentation pathway of this compound in positive ion tandem MS.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Metabolic Crossroads: A Comparative Guide to the Fates of 12-Methylnonadecanoyl-CoA and Straight-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of novel fatty acid structures is paramount. This guide provides a comparative analysis of the metabolic fate of 12-methylnonadecanoyl-CoA, a branched-chain fatty acid, and its straight-chain acyl-CoA counterparts. By examining the established oxidative pathways and presenting available experimental data, this document aims to illuminate the metabolic similarities and crucial divergences that impact cellular energy homeostasis and lipid signaling.
The introduction of a methyl branch in the acyl chain of a fatty acid creates a steric hindrance that can significantly alter its metabolic processing compared to saturated, straight-chain fatty acids. While straight-chain acyl-CoAs are primarily and efficiently catabolized through the well-defined β-oxidation spiral in the mitochondria, branched-chain fatty acids often require alternative or modified enzymatic pathways. This guide will delve into the canonical metabolic routes of straight-chain acyl-CoAs and juxtapose them with the predicted metabolic journey of this compound, a C20 fatty acid with a methyl group at the C12 position.
Comparative Overview of Metabolic Fates
The metabolic fate of an acyl-CoA molecule is largely determined by its chemical structure. The presence, position, and stereochemistry of methyl branches dictate the specific enzymatic machinery required for its breakdown. Below is a summary of the primary oxidative pathways.
| Feature | Straight-Chain Acyl-CoAs | This compound (Predicted) |
| Primary Oxidative Pathway | Mitochondrial β-Oxidation | Mitochondrial β-Oxidation with potential for alternative steps |
| Initial Processing | Direct entry into β-oxidation after activation and transport into mitochondria. | Initial cycles of β-oxidation are expected to proceed normally. |
| Key Metabolic Challenge | None, for saturated chains. | Steric hindrance from the C12-methyl group as it approaches the β-carbon during sequential oxidation. |
| Potential Alternative Pathways | ω-Oxidation (minor pathway) | α-Oxidation (if the methyl group were at the β-carbon), ω-Oxidation. |
| Primary End Products | Acetyl-CoA, FADH₂, NADH | A mix of Acetyl-CoA, Propionyl-CoA, FADH₂, and NADH is predicted. |
The Metabolic Journey of Straight-Chain Acyl-CoAs: A Well-Traveled Road
Saturated straight-chain fatty acids are the primary fuel source for many tissues, undergoing a highly efficient catabolic process known as β-oxidation. This process occurs within the mitochondrial matrix and systematically shortens the acyl chain by two carbons per cycle, yielding acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1][2][3][4][5]
The Predicted Metabolic Fate of this compound: Navigating a Detour
The metabolism of this compound is not as straightforward. The methyl group at the C12 position, an even-numbered carbon, does not block the initial cycles of β-oxidation. Therefore, it is predicted that this compound will undergo four cycles of β-oxidation, yielding four molecules of acetyl-CoA and shortening the chain to 4-methyldodecanoyl-CoA.
At this stage, the methyl group is at the C4 position. One more round of β-oxidation would place the methyl group at the β-carbon (C2) of the resulting acyl-CoA, which would inhibit the standard β-oxidation enzymes. Therefore, it is hypothesized that the cell would employ a modified strategy, possibly involving α-oxidation to remove the methyl-bearing carbon, or an alternative β-oxidation enzyme that can accommodate the branched substrate. Following this specialized step, the remaining chain would likely proceed through standard β-oxidation. The final cycle would be expected to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.
Alternative Oxidative Pathways: When the Main Road is Blocked
When β-oxidation is impaired, either by structural hindrances like a β-methyl group or by genetic defects, cells can utilize alternative pathways such as α- and ω-oxidation.
-
α-Oxidation: This peroxisomal pathway is essential for the metabolism of fatty acids with a methyl group at the β-carbon, such as phytanic acid.[6] It involves the removal of a single carbon from the carboxyl end, thereby shifting the methyl group and allowing subsequent β-oxidation to proceed.
-
ω-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. This creates a dicarboxylic acid that can then undergo β-oxidation from either end.
Quantitative Comparison of Oxidation Rates
| Fatty Acid Substrate | Relative Oxidation Rate (Compared to Stearic Acid) | Primary Oxidative Organelle | Reference |
| Stearic Acid (C18:0) | 100% | Mitochondria | [7] |
| Pristanic Acid (C19, branched) | Significantly lower | Peroxisomes | [7] |
| Tetramethylheptadecanoic Acid (C21, branched) | Significantly lower | Peroxisomes | [7] |
This data suggests that the presence of methyl branches significantly impedes the rate of fatty acid oxidation. It is reasonable to extrapolate that this compound would also be oxidized at a slower rate than a straight-chain C20 acyl-CoA.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for a cell-based fatty acid oxidation assay. This method can be adapted to compare the oxidation of various fatty acid substrates.
Objective: To measure and compare the rate of β-oxidation of a radiolabeled straight-chain fatty acid (e.g., [1-¹⁴C]palmitate) and a radiolabeled branched-chain fatty acid (e.g., a custom synthesized [¹⁴C]-12-methylnonadecanoic acid).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes, or fibroblasts)
-
Radiolabeled fatty acids ([¹⁴C]palmitate, [¹⁴C]-12-methylnonadecanoic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
Scintillation cocktail and counter
-
Perchloric acid
Workflow:
Detailed Method:
-
Cell Seeding: Plate cells in a multi-well format and grow to a desired confluency.
-
Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in the appropriate cell culture medium.
-
Incubation: Wash the cells and replace the medium with the prepared substrate solution. Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the oxidation process by adding a cold solution of perchloric acid to each well.
-
Separation of Metabolites: Centrifuge the plates to pellet the precipitated macromolecules. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation (e.g., acetyl-CoA and other short-chain acyl-CoAs).
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the ASMs per unit of time and normalize to the protein content of the cells.
Conclusion and Future Directions
The metabolic fate of this compound is predicted to involve an initial series of standard β-oxidation cycles, followed by a specialized enzymatic step to handle the methyl branch, and concluding with further β-oxidation. This contrasts with the direct and efficient β-oxidation of straight-chain acyl-CoAs. The presence of the methyl group is expected to result in a slower overall rate of oxidation.
Further experimental studies are crucial to definitively elucidate the metabolic pathway of this compound and to quantify its oxidation rate relative to straight-chain fatty acids. The development of selective inhibitors for the enzymes involved in branched-chain fatty acid metabolism will be a valuable tool for dissecting these pathways and for potential therapeutic interventions in metabolic diseases. The provided experimental framework serves as a starting point for researchers to explore the metabolism of this and other novel fatty acid structures.
References
- 1. aocs.org [aocs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adpcollege.ac.in [adpcollege.ac.in]
- 4. jackwestin.com [jackwestin.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 12-Methylnonadecanoyl-CoA as a Substrate for Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic validation of 12-methylnonadecanoyl-CoA, a 20-carbon branched-chain fatty acyl-CoA. Due to a lack of direct experimental data for this compound in the current scientific literature, this document leverages findings from studies on structurally similar long-chain and methyl-branched acyl-CoAs to infer its potential interactions with key metabolic enzymes. The information is intended to guide researchers in designing experiments and formulating hypotheses for the study of this and other branched-chain fatty acids.
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and is implicated in numerous physiological and pathological processes. While the metabolism of straight-chain fatty acids is well-documented, the enzymatic processing of branched-chain fatty acids, such as this compound, is less understood. These molecules, originating from dietary sources or de novo synthesis, are catabolized through specific pathways, primarily involving peroxisomal and mitochondrial enzymes. Understanding the substrate specificity of these enzymes is crucial for elucidating the metabolic fate of branched-chain fatty acids and their potential roles in disease.
This guide focuses on three key enzyme families involved in fatty acid metabolism:
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the initial activation of fatty acids to their corresponding acyl-CoA esters, a prerequisite for their participation in most metabolic pathways.
-
Carnitine Palmitoyltransferases (CPT): This family of enzymes is essential for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation.
-
Acyl-CoA Oxidases (ACOX) and Dehydrogenases (ACAD): These enzymes catalyze the first and often rate-limiting step of β-oxidation in peroxisomes and mitochondria, respectively.
Comparative Analysis of Enzyme Kinetics
The following tables summarize kinetic data for enzymes acting on long-chain and branched-chain fatty acyl-CoAs. This data can be used to infer the potential efficiency of these enzymes with this compound as a substrate.
Table 1: Acyl-CoA Synthetase (ACS) Substrate Specificity
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) | Reference |
| Rat Liver Microsomes | Palmitic acid (C16:0) | 5.0 | 1500 | 100 | [1] |
| Rat Liver Microsomes | Lignoceric acid (C24:0) | - | - | Lower than C16:0 | [1] |
| Human ACSL6V1 | Oleic acid (C18:1) | - | - | Good substrate | [2] |
| Human ACSL6V1 | Docosahexaenoic acid (DHA, C22:6) | - | - | Poor substrate | [2] |
| Human ACSL6V2 | Docosahexaenoic acid (DHA, C22:6) | Lower than ACSL6V1 | Higher than ACSL6V1 | Higher affinity and activity | [2] |
| Arabidopsis thaliana ACS (mutant) | Hexanoate (C6:0) | - | - | Active | [3] |
| Arabidopsis thaliana ACS (mutant) | Methylvalerate | - | - | Active | [3] |
Inference for this compound: Long-chain acyl-CoA synthetases exhibit varying substrate specificities. While straight-chain saturated and unsaturated fatty acids are generally good substrates, very-long-chain and polyunsaturated fatty acids can be processed less efficiently by some isoforms. The methyl branch in this compound may influence its binding to the active site. Studies on engineered ACS enzymes that accommodate branched-chain substrates suggest that specific isoforms with larger binding pockets would be required for efficient activation[3].
Table 2: Carnitine Palmitoyltransferase (CPT) Substrate Specificity
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) | Reference |
| Rat mitochondrial CPT I | Palmitoyl-CoA (C16:0) | 2.5 | 12.5 | 100 | [4] |
| Rat mitochondrial CPT I | Oleoyl-CoA (C18:1) | 2.0 | 10.0 | 80 | [4] |
| Rat mitochondrial CPT I | Linoleoyl-CoA (C18:2) | 1.8 | 6.8 | 54 | [4] |
Inference for this compound: Carnitine palmitoyltransferase I (CPT I) is the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation[5]. The substrate specificity of CPT I is influenced by the chain length and degree of unsaturation of the acyl-CoA[6]. While direct data for branched-chain acyl-CoAs is scarce, the presence of a methyl group in this compound could sterically hinder its interaction with the enzyme's active site, potentially leading to a lower Vmax and/or a higher Km compared to its straight-chain counterpart, nonadecanoyl-CoA.
Table 3: Acyl-CoA Oxidase/Dehydrogenase Substrate Specificity
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pig Kidney MCAD | Butyryl-CoA (C4:0) | 1.8 | 18 | 1.0 x 10⁷ | [7] |
| Pig Kidney MCAD | Octanoyl-CoA (C8:0) | 1.1 | 24 | 2.2 x 10⁷ | [7] |
| Pig Kidney MCAD | Palmitoyl-CoA (C16:0) | 0.2 | 11 | 5.5 x 10⁷ | [7] |
| M. elsdenii Butyryl-CoA Dehydrogenase | Butyryl-CoA (C4:0) | 8.0 | 730 | 9.1 x 10⁷ | [7] |
| Isobutyryl-CoA Dehydrogenase | Isobutyryl-CoA | - | - | 0.8 (mM⁻¹s⁻¹) | [8] |
| Isobutyryl-CoA Dehydrogenase | (S) 2-methyl butyryl-CoA | - | - | 0.23 (mM⁻¹s⁻¹) | [8] |
Inference for this compound: Acyl-CoA dehydrogenases exhibit chain-length specificity. The initial step in the degradation of long-chain branched fatty acids often occurs in peroxisomes, catalyzed by specific branched-chain acyl-CoA oxidases[9]. The 12-methyl branch in this compound would likely necessitate its initial breakdown via the peroxisomal β-oxidation pathway. The efficiency of this process would depend on the substrate specificity of the peroxisomal branched-chain acyl-CoA oxidase.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of enzyme substrates. Below are generalized protocols for key enzymatic assays, which can be adapted for testing this compound.
1. Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
-
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
[1-¹⁴C]-12-methylnonadecanoic acid (requires custom synthesis) or a commercially available radiolabeled branched-chain fatty acid
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP, Coenzyme A (CoA), MgCl₂
-
Bovine Serum Albumin (BSA)
-
Stopping solution (e.g., isopropanol/heptane/H₂SO₄)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Add the radiolabeled fatty acid substrate.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stopping solution.
-
Extract the unreacted fatty acid with an organic solvent (e.g., heptane).
-
The aqueous phase, containing the radiolabeled acyl-CoA, is mixed with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter to determine the amount of product formed.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction rates.
-
2. Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)
This assay measures the production of H₂O₂ by acyl-CoA oxidase, which is coupled to a colorimetric reaction.
-
Materials:
-
Enzyme source (e.g., peroxisomal fraction, purified enzyme)
-
This compound (substrate)
-
Reaction buffer (e.g., 50 mM MES, pH 8.0)
-
4-Aminoantipyrine, Phenol
-
Horseradish Peroxidase (HRP)
-
Flavin Adenine Dinucleotide (FAD)
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, 4-aminoantipyrine, phenol, HRP, and FAD.
-
Add the substrate, this compound.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 500 nm over time, which corresponds to the formation of a quinoneimine dye.
-
The rate of reaction is proportional to the ACOX activity.
-
Kinetic parameters can be determined by measuring initial rates at various substrate concentrations.
-
Signaling Pathways and Metabolic Workflows
The metabolism of branched-chain fatty acids is integrated with central carbon metabolism. The diagrams below illustrate the general pathways for branched-chain fatty acid activation and subsequent β-oxidation.
References
- 1. Immobilization of fatty acyl-CoA synthetase: effect on its stability and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 12-Methylnonadecanoyl-CoA: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantification of 12-methylnonadecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As a long-chain branched fatty acyl-CoA, the analysis of this compound presents unique challenges that are addressed differently by these two powerful methods. This document outlines generalized experimental protocols and expected performance characteristics to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs and their fatty acid derivatives. It is important to note that specific performance for this compound may vary and would require method validation.
| Parameter | LC-MS/MS (Direct analysis of Acyl-CoA) | GC-MS (Analysis of Fatty Acid Methyl Ester) |
| Limit of Detection (LOD) | Typically in the low femtomole to picomole range | Typically in the low picogram to nanogram range on-column |
| Limit of Quantification (LOQ) | Typically in the low picomole range | Typically in the picogram to nanogram range on-column |
| Linearity | Excellent, often spanning several orders of magnitude | Good, typically over 2-3 orders of magnitude |
| Accuracy | High (typically 90-110%) with the use of stable isotope-labeled internal standards | Good to High (typically 85-115%) with appropriate internal standards |
| Precision | High (RSD < 15%) | High (RSD < 15%) |
| Specificity | Very high due to MS/MS fragmentation | High, but may be susceptible to isomeric interferences |
| Throughput | High, with typical run times of 5-20 minutes | Moderate, due to the requirement for derivatization |
| Sample Requirement | Low (microgram to milligram of tissue) | Low to moderate (milligram of tissue) |
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound from biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize tissue samples in a cold solvent mixture, such as 2:1 (v/v) methanol (B129727):water.
-
Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA), to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound would be its [M+H]⁺ adduct. A characteristic product ion resulting from the neutral loss of the adenosine (B11128) diphosphate (B83284) portion is typically monitored.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the indirect analysis of this compound by converting it to its more volatile fatty acid methyl ester (FAME).
1. Sample Preparation (Hydrolysis and Derivatization)
-
Lipid Extraction: Extract total lipids from the tissue homogenate using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol mixture.
-
Internal Standard Spiking: Add a suitable internal standard, such as a non-naturally occurring odd-chain fatty acid (e.g., heptadecanoic acid).
-
Hydrolysis: Saponify the lipid extract using a methanolic NaOH or KOH solution to release the free fatty acids from their CoA esters and other lipid forms.
-
Derivatization to FAMEs:
-
Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Evaporate the solvent and add a derivatizing agent such as BF₃-methanol or methanolic HCl.
-
Heat the mixture to facilitate the formation of FAMEs.
-
Extract the FAMEs into an organic solvent like hexane.
-
-
Sample Cleanup: The extract may be washed with water and dried over sodium sulfate.
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl-based column, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient starting at a low temperature (e.g., 100°C) and ramping to a high temperature (e.g., 240°C) to elute the FAMEs.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 12-methylnonadecanoate methyl ester to enhance sensitivity and selectivity.
-
Mandatory Visualization
Metabolism of this compound
The metabolism of a methyl-branched fatty acid like 12-methylnonadecanoic acid typically involves an initial alpha-oxidation step to remove the methyl branch, followed by conventional beta-oxidation.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow Comparison
The following diagram illustrates the key steps in the quantification of this compound using LC-MS/MS and GC-MS.
Caption: Comparison of LC-MS/MS and GC-MS experimental workflows.
A Methodological Guide for the Comparative Analysis of 12-methylnonadecanoyl-CoA Levels in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide outlines a comprehensive framework for the comparative quantitative analysis of 12-methylnonadecanoyl-CoA across various cell types. While direct comparative data for this specific branched-chain fatty acyl-CoA is not yet prevalent in published literature, this document provides the necessary experimental protocols and data presentation structures to facilitate such pioneering research. The methodologies presented are synthesized from established techniques for the quantification of other long-chain and very-long-chain fatty acyl-CoAs.[1][2] This guide is intended to serve as a foundational resource for researchers investigating the metabolism and potential signaling roles of this compound in cellular health and disease.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A ester. While the roles of straight-chain fatty acyl-CoAs in energy metabolism, lipid synthesis, and protein modification are well-documented, the specific functions of many branched-chain species remain less understood.[1][2] The cellular concentration of acyl-CoAs can vary significantly between different cell types, reflecting their unique metabolic programming.[1][2] For instance, MCF7 cells have been shown to have substantially higher total fatty acyl-CoA amounts compared to RAW264.7 cells, with a different distribution of fatty acyl-CoA species.[1][2] Understanding the differential abundance of this compound in various cell lines could provide insights into its metabolic pathways and potential role in disease states, such as peroxisomal disorders, where the metabolism of branched-chain fatty acids is impaired.[3]
This guide provides a detailed protocol for a comparative study, a template for data presentation, and a visualization of the proposed experimental workflow.
Proposed Experimental Design & Protocols
To conduct a comparative analysis of this compound levels, a robust and sensitive analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the specific and sensitive quantification of acyl-CoA species.[4]
Cell Line Selection and Culture
A panel of cell lines with diverse metabolic profiles should be selected for a comprehensive comparison. The following are suggested as a starting point:
-
MCF7: Human breast adenocarcinoma cell line.
-
RAW264.7: Murine macrophage-like cell line.
-
HepG2: Human liver cancer cell line.
-
Primary Human Fibroblasts: As a non-transformed control.
-
PEX1-deficient Fibroblasts: A model for Zellweger spectrum disorder, to investigate potential accumulation of branched-chain fatty acyl-CoAs.
Cells should be cultured under standardized conditions (e.g., DMEM with 10% fetal bovine serum, 37°C, 5% CO2). For metabolite analysis, cells should be harvested during the mid-logarithmic growth phase.
Metabolite Extraction
This protocol is adapted from established methods for fatty acyl-CoA extraction.[1][5]
-
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 methanol:chloroform:water with an appropriate internal standard) directly to the culture plate.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Phase Separation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Acyl-CoA Fraction Collection: The upper aqueous phase containing the acyl-CoAs should be carefully transferred to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
A reverse-phase liquid chromatography system coupled to a tandem mass spectrometer is used for the quantification of this compound.
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): The calculated m/z for [M+H]+ of this compound (C41H74N7O17P3S) is approximately 1078.4. This would need to be confirmed with a synthetic standard.
-
Product Ion (Q3): A characteristic fragment of the CoA moiety, such as m/z 428.1 or another suitable fragment, should be used for quantification.
-
-
Internal Standard: A stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA) should be used for normalization.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison across different cell types. The data should be expressed as pmol of this compound per million cells or per mg of protein.
| Cell Line | Cell Type | This compound (pmol/10^6 cells) | Total Fatty Acyl-CoA (pmol/10^6 cells) | % of Total Fatty Acyl-CoA |
| MCF7 | Human Breast Adenocarcinoma | Hypothetical Value ± SD | Hypothetical Value ± SD | Calculated Value |
| RAW264.7 | Murine Macrophage | Hypothetical Value ± SD | Hypothetical Value ± SD | Calculated Value |
| HepG2 | Human Hepatocellular Carcinoma | Hypothetical Value ± SD | Hypothetical Value ± SD | Calculated Value |
| Primary Fibroblasts | Human Dermal Fibroblast | Hypothetical Value ± SD | Hypothetical Value ± SD | Calculated Value |
| PEX1-deficient Fibroblasts | Human Disease Model | Hypothetical Value ± SD | Hypothetical Value ± SD | Calculated Value |
Table 1: Hypothetical comparative data for this compound levels in different cell types. Values are presented as mean ± standard deviation from at least three biological replicates.
Potential Signaling Pathways and Biological Relevance
While the specific pathways involving this compound are yet to be fully elucidated, branched-chain fatty acids and their CoA esters are known to be involved in several cellular processes:
-
Peroxisomal β-oxidation: Branched-chain fatty acids are primarily metabolized in peroxisomes.[3] Elevated levels of this compound in certain cell types or disease models could indicate alterations in peroxisomal function.
-
Membrane Fluidity: Incorporation of branched-chain fatty acids into phospholipids (B1166683) can alter the physical properties of cellular membranes.
-
Protein Acylation: Fatty acyl-CoAs can be substrates for protein acylation, a post-translational modification that can affect protein localization and function.
Further research is needed to determine if this compound directly participates in these or other signaling pathways.
Visualizations
Experimental Workflow Diagram
Caption: Proposed experimental workflow for comparative analysis.
Conclusion
This guide provides a robust framework for the comparative analysis of this compound levels in different cell types. By following the detailed experimental protocols and utilizing the suggested data presentation format, researchers can generate valuable data to begin elucidating the metabolic and signaling roles of this understudied branched-chain fatty acyl-CoA. Such studies will be crucial for a more complete understanding of lipid metabolism and its implications in human health and disease.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Accuracy: A Comparison of Internal Standards for the Quantification of 12-Methylnonadecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the precise quantification of branched-chain fatty acyl-CoAs, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of a ¹³C-labeled 12-methylnonadecanoyl-CoA internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3][4] This approach offers superior correction for variations that can occur during sample preparation, extraction, and instrument analysis, ultimately leading to enhanced accuracy and precision.[5][6]
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the performance of a ¹³C-labeled this compound compared to other common internal standards used in the analysis of long-chain and branched-chain fatty acyl-CoAs. The data presented is a synthesis from studies on analogous long-chain acyl-CoAs, highlighting the expected performance benefits of a dedicated SIL internal standard.
| Performance Metric | ¹³C-Labeled this compound | Odd-Chain Acyl-CoA (e.g., C17:0-CoA) | Structural Analog (e.g., another branched-chain acyl-CoA) |
| Correction for Matrix Effects | Excellent | Good | Moderate |
| Correction for Extraction Variability | Excellent | Good | Moderate to Good |
| Correction for Ionization Suppression/Enhancement | Excellent | Good | Moderate |
| Co-elution with Analyte | Identical | Similar | May Differ |
| Accuracy (% Bias) | < 5% | 5-15% | 10-25% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
Table 1: Comparative performance of different internal standards for the quantification of this compound. Data is inferred from performance metrics of analogous long-chain acyl-CoA analyses.
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines a typical procedure for the extraction of long-chain fatty acyl-CoAs from biological matrices.
-
Internal Standard Spiking: To 100 µL of sample (e.g., cell lysate, tissue homogenate), add a known amount of ¹³C-labeled this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
LC-MS/MS Analysis
This section provides a general method for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.
-
¹³C-labeled this compound: Monitor the corresponding mass-shifted transition.
-
-
Collision Energy: Optimized for the specific analyte and internal standard.
-
Visualizing the Workflow and Metabolic Context
To further elucidate the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Differentiating 12-methylnonadecanoyl-CoA from C20 Acyl-CoA Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of specific long-chain branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as 12-methylnonadecanoyl-CoA, from a complex mixture of its C20 isomers are critical for advancing research in metabolism, microbiology, and drug development. The structural similarity among these isomers presents a significant analytical challenge. This guide provides a comparative overview of methodologies, supported by experimental data, to effectively differentiate this compound from other C20 acyl-CoA isomers.
The Challenge of Isomer Differentiation
C20 acyl-CoA isomers, including straight-chain eicosanoyl-CoA and various methyl-branched isomers like this compound, possess the same nominal mass. This property renders simple mass spectrometry insufficient for their distinction. Differentiation, therefore, relies on subtle differences in their physicochemical properties, which can be exploited by advanced analytical techniques. The primary methods for successful differentiation are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of the intact acyl-CoAs and Gas Chromatography-Mass Spectrometry (GC-MS) of their corresponding fatty acid methyl esters (FAMEs).
Comparative Data for Isomer Differentiation
The following table summarizes the key differentiating parameters for this compound and its common C20 isomers. The retention times are relative and will vary based on the specific chromatographic conditions.
| Acyl-CoA Isomer | Molecular Formula | Exact Mass (Monoisotopic) | Expected Relative Retention Time (LC) | Key Differentiating MS/MS Fragments (m/z) |
| Eicosanoyl-CoA | C41H78N7O17P3S | 1065.4334 | Later Eluting | Precursor [M+H]+: 1066.4412, Product: 559.3 (acyl chain fragment), Neutral Loss of 507 |
| This compound | C41H78N7O17P3S | 1065.4334 | Intermediate Eluting | Precursor [M+H]+: 1066.4412, Product: 559.3 (acyl chain fragment), Neutral Loss of 507 |
| iso-Eicosanoyl-CoA (18-methylnonadecanoyl-CoA) | C41H78N7O17P3S | 1065.4334 | Earlier Eluting | Precursor [M+H]+: 1066.4412, Product: 559.3 (acyl chain fragment), Neutral Loss of 507 |
| anteiso-Eicosanoyl-CoA (17-methylnonadecanoyl-CoA) | C41H78N7O17P3S | 1065.4334 | Earlier Eluting | Precursor [M+H]+: 1066.4412, Product: 559.3 (acyl chain fragment), Neutral Loss of 507 |
Note: The primary differentiation by LC-MS/MS lies in the chromatographic separation (retention time) of the isomers. The fragmentation pattern for positional isomers of the acyl chain is often very similar, with the neutral loss of 507 Da being a characteristic feature for all acyl-CoAs.
Experimental Protocols
Acyl-CoA Extraction from Biological Samples
This protocol is adapted for the extraction of long-chain acyl-CoAs from tissues or cell cultures.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 2 M potassium bicarbonate (KHCO3)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Water (LC-MS grade)
-
Internal standards (e.g., odd-chain length acyl-CoAs)
Procedure:
-
Homogenize the tissue or cell pellet in ice-cold 10% TCA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize with 2 M KHCO3.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion: [M+H]+ for C20 acyl-CoAs (m/z 1066.44).
-
Product Ion/Neutral Loss: Monitor for the characteristic neutral loss of 507 Da or specific acyl chain fragments.
-
Collision Energy: Optimize for the specific instrument and analytes.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This method involves the hydrolysis of the acyl-CoA and derivatization to the more volatile FAMEs.
Procedure:
-
Hydrolysis: Hydrolyze the acyl-CoA sample (or the extracted total lipid fraction) using a strong base (e.g., methanolic NaOH) to release the free fatty acid.
-
Derivatization: Methylate the free fatty acid using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic transesterification.
-
Extraction: Extract the FAMEs into an organic solvent like hexane (B92381).
-
Analysis: Inject the hexane extract into the GC-MS.
GC-MS Conditions:
-
GC Column: A polar capillary column (e.g., biscyanopropyl polysiloxane) is crucial for separating branched-chain isomers.
-
Oven Program: A temperature gradient from approximately 100°C to 240°C.
-
Carrier Gas: Helium or Hydrogen.
-
MS Ionization: Electron Ionization (EI).
-
MS Scan Mode: Full scan to identify characteristic fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification. The fragmentation patterns of branched-chain FAMEs will differ from their straight-chain counterparts, allowing for identification.
Visualizing the Workflow and Pathways
A Comparative Guide to the Biological Activity of 12-Methylnonadecanoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 12-methylnonadecanoyl-CoA, a C20 monomethyl branched-chain acyl-CoA, in relation to other branched-chain acyl-CoAs. Due to the limited availability of specific experimental data for this compound in public databases, this comparison is primarily based on data from structurally similar long-chain and other branched-chain acyl-CoAs. The information presented herein is intended to serve as a valuable resource for researchers investigating the metabolism and physiological roles of these unique fatty acid derivatives.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are found in various organisms, including bacteria, and are present in the human diet, primarily from dairy products and beef.[1] Once inside the cell, BCFAs are converted to their corresponding acyl-CoA thioesters to participate in metabolic pathways. These branched-chain acyl-CoAs are substrates for a variety of enzymes and are implicated in numerous biological processes, from influencing cell membrane fluidity to modulating signaling pathways.[2][3] Recent research has highlighted their potential roles in inflammation, cancer, and metabolic diseases.[3]
Enzymatic Metabolism of Branched-Chain Acyl-CoAs
The primary metabolic fate of most acyl-CoAs, including branched-chain variants, is mitochondrial β-oxidation. This process is catalyzed by a family of acyl-CoA dehydrogenases (ACADs) with varying substrate specificities for chain length and branching.[4] The metabolism of long-chain and branched-chain acyl-CoAs is of particular interest due to its links to several inborn errors of metabolism.[4]
Several ACADs have been identified to have activity towards long-chain and branched-chain acyl-CoA substrates. The table below summarizes the relative activities of some of these enzymes with various branched-chain acyl-CoAs. It is important to note that specific kinetic data for this compound is not available; however, as a C20 branched-chain acyl-CoA, it is predicted to be a substrate for enzymes that metabolize other long-chain branched structures.
| Enzyme | Substrate | Relative Activity (%) | Reference |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 2-Methylpalmitoyl-CoA (C16) | Data not available, but known to be active | [5] |
| 2-Methyldecanoyl-CoA (C10) | Data not available, but known to be active | [5] | |
| ACAD10 | 2S-Methyl-C15-CoA | Low activity | [5] |
| 2-Methyl-C16-CoA (R and S forms) | Low activity | [5] | |
| 2-Methyl-C19-CoA | Minimal, but detectable activity | [5] | |
| 3-Methyl-iso-C15-CoA | Minimal, but detectable activity | [5] | |
| ACAD11 | C22-CoA (straight chain) | Optimal activity | [5] |
| C20-CoA to C26-CoA (straight chain) | Significant activity | [5] |
Note: The data presented are qualitative or based on relative activity assays. Direct comparison of kinetic parameters (Km and Vmax) would provide a more definitive understanding of substrate preference. The activity towards this compound can be inferred to be within the range of other long branched-chain substrates for enzymes like LCAD and potentially ACAD10/11.
Experimental Protocols
This protocol describes a common method for determining the activity of ACADs using an artificial electron acceptor.
Objective: To measure the rate of dehydrogenation of a specific acyl-CoA substrate by an ACAD enzyme.
Materials:
-
Purified or recombinant ACAD enzyme (e.g., LCAD, ACAD10, ACAD11)
-
Acyl-CoA substrate (e.g., this compound, or other branched-chain acyl-CoAs)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FAD, and DCPIP in a cuvette.
-
Add the ACAD enzyme to the reaction mixture and incubate for a few minutes at 37°C to ensure the enzyme is saturated with FAD.
-
Initiate the reaction by adding the acyl-CoA substrate and PMS.
-
Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of DCPIP.
-
Enzyme activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.
Reference: This is a generalized protocol based on methods described for ACAD assays.[5]
This protocol outlines a method to assess the uptake of BCFAs into cultured cells.
Objective: To quantify the rate of cellular uptake of a specific BCFA.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Radiolabeled or fluorescently tagged BCFA (e.g., [3H]-12-methylnonadecanoic acid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with culture medium containing the labeled BCFA for various time points.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells and measure the amount of incorporated label using a scintillation counter (for radiolabeled fatty acids) or a fluorescence reader (for fluorescently tagged fatty acids).
-
The rate of uptake can be calculated and normalized to the total protein content of the cells.
Reference: This is a generalized protocol based on methods described for fatty acid uptake assays.[6][7][8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathway for branched-chain acyl-CoAs and a conceptual overview of their potential biological effects.
Caption: Mitochondrial β-oxidation of branched-chain acyl-CoAs.
Caption: Overview of potential biological effects of BCFAs.
Discussion and Future Directions
The biological activity of this compound is likely intertwined with the broader roles of long-chain BCFAs in cellular metabolism and signaling. While direct experimental evidence is currently scarce, its structural characteristics suggest it is a substrate for mitochondrial β-oxidation, likely catalyzed by enzymes such as LCAD or other long-chain specific ACADs.[4][5] The accumulation of this and other branched-chain acyl-CoAs could have significant pathological consequences, as seen in various metabolic disorders.
Beyond energy metabolism, the corresponding free fatty acid, 12-methylnonadecanoic acid, may exert biological effects by incorporating into cellular membranes and influencing their physical properties, or by acting as a signaling molecule.[2] The observed anti-inflammatory, anti-cancer, and neuroprotective effects of BCFAs in various studies highlight the therapeutic potential of targeting their metabolic pathways.[3]
Future research should focus on:
-
Synthesis of this compound: The availability of this specific molecule is crucial for detailed in vitro and in vivo studies.
-
Enzyme Kinetic Studies: Determining the kinetic parameters (Km, Vmax) of various ACADs and other relevant enzymes with this compound as a substrate will clarify its metabolic fate.
-
Cellular and Animal Models: Investigating the effects of this compound and its corresponding fatty acid in cellular and animal models will help to elucidate its physiological and pathophysiological roles.
-
Interaction with Nuclear Receptors: Exploring the potential for long-chain branched acyl-CoAs to act as ligands or modulators of nuclear receptors could uncover novel regulatory pathways.[9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]
- 9. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Detection Methods for 12-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of specific lipid metabolites are critical for advancing research in metabolic diseases, biomarker discovery, and drug development. 12-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, represents a class of molecules that are challenging to detect with high specificity. This guide provides a comprehensive comparison of immunological and mass spectrometry-based methods for the detection of this compound, with a focus on assessing the specificity of these approaches.
Introduction
Currently, there are no commercially available antibodies that are specifically designed and validated for the detection of this compound. The small size and lack of immunogenicity of this molecule, combined with the structural similarity to other endogenous acyl-CoAs, present significant hurdles for the development of highly specific antibodies. Therefore, researchers must consider alternative approaches, such as the development of custom antibodies or the use of established analytical techniques like mass spectrometry. This guide explores the feasibility and challenges of a custom antibody approach and compares it with the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as broader enzymatic assays.
Challenges in Antibody-Based Detection of this compound
Developing a specific antibody for a small molecule like this compound requires overcoming several immunological challenges:
-
Hapten Nature: Small molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1][2] The selection of the conjugation site on this compound is critical and can influence the specificity of the resulting antibodies.
-
Epitope Specificity: The antibody must be able to distinguish the unique features of this compound, namely the C19 acyl chain with a methyl group at the 12th position, from other straight-chain and branched-chain acyl-CoAs.
-
Cross-Reactivity: A significant risk is the generation of antibodies that cross-react with other more abundant, structurally similar acyl-CoAs (e.g., stearoyl-CoA, oleoyl-CoA) or the Coenzyme A moiety itself.
Given these challenges, a hypothetical custom-developed antibody would require rigorous validation to establish its specificity.
Comparison of Detection Methodologies
The following table summarizes the key performance characteristics of a hypothetical custom antibody, LC-MS/MS, and a general enzymatic assay for the detection of this compound.
| Feature | Custom Monoclonal Antibody (Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Fluorometric Assay |
| Specificity | Potentially high, but requires extensive validation to rule out cross-reactivity with similar acyl-CoAs. | Very high; capable of distinguishing isomers based on fragmentation patterns and retention time.[3][4] | Low; detects total long-chain fatty acyl-CoAs, not specific for this compound.[5][6] |
| Sensitivity | High (pM to nM range), dependent on antibody affinity. | Very high (fmol to pmol range).[3][4] | Moderate (µM range).[5][6] |
| Quantitative | Semi-quantitative (ELISA) to quantitative with appropriate standards. | Highly quantitative with the use of stable isotope-labeled internal standards.[4] | Quantitative for total fatty acyl-CoAs. |
| Throughput | High (ELISA format). | Low to medium, dependent on sample preparation and chromatography time. | High (microplate format).[5][6] |
| Development Time | Long (6-12 months for custom antibody development and validation).[7] | Short (method development can be rapid for experienced labs). | N/A (commercially available kits). |
| Cost per Sample | Low to moderate (after initial high development cost). | High. | Low. |
| Instrumentation | Standard plate reader. | Triple quadrupole or high-resolution mass spectrometer. | Fluorescence plate reader. |
| Sample Type | Cell lysates, tissue extracts, potentially biofluids. | Cell lysates, tissue extracts, biofluids. | Cell and tissue lysates.[5][6] |
Experimental Protocols
Protocol for Specificity Assessment of a Hypothetical Anti-12-methylnonadecanoyl-CoA Antibody via Competitive ELISA
This protocol outlines the steps to validate the specificity of a custom-developed antibody.
a. Objective: To determine the cross-reactivity of the custom antibody with structurally related acyl-CoAs.
b. Materials:
-
Custom anti-12-methylnonadecanoyl-CoA antibody.
-
This compound standard.
-
Potential cross-reactants: nonadecanoyl-CoA, stearoyl-CoA (C18:0), oleoyl-CoA (C18:1), palmitoyl-CoA (C16:0), Coenzyme A.
-
Carrier protein-12-methylnonadecanoyl-CoA conjugate (for coating).
-
96-well ELISA plates.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
c. Procedure:
-
Coating: Coat a 96-well plate with the carrier protein-12-methylnonadecanoyl-CoA conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each dilution of the standard or cross-reactant for 1 hour at room temperature.
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at an optimized dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm.
d. Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each competitor using the formula: (IC50 of this compound / IC50 of competitor) x 100%
Protocol for Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound.
a. Objective: To accurately quantify this compound in a biological matrix.
b. Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate).
-
Internal Standard (IS): A stable isotope-labeled version of a long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA).
-
Extraction Solvent: e.g., Acetonitrile:Isopropanol:Methanol (3:1:1).[8]
-
LC column: C18 reversed-phase column.
-
Mobile Phase A: e.g., Water with ammonium (B1175870) hydroxide.[4]
-
Mobile Phase B: e.g., Acetonitrile with ammonium hydroxide.[4]
-
Triple quadrupole mass spectrometer.
c. Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Extract the acyl-CoAs by adding the extraction solvent, vortexing, and sonicating.
-
Centrifuge to pellet the debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water).
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the acyl-CoAs using a gradient of mobile phases A and B. The gradient will be optimized to resolve this compound from other acyl-CoAs.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Precursor Ion: The [M+H]⁺ ion of this compound.
-
Product Ion: A characteristic fragment ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).
-
-
d. Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound standard spiked into a representative blank matrix.
-
Quantify the amount of this compound in the sample by interpolating its area ratio on the calibration curve.
Visualizations
Caption: Workflow for the development and specificity validation of a custom antibody for this compound.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Custom Monoclonal Antibody Services - Syd Labs [sydlabs.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 12-methylnonadecanoyl-CoA: A Guide to Safe Laboratory Practices
Core Principles of Chemical Waste Management
The disposal of any chemical, including 12-methylnonadecanoyl-CoA, should adhere to the foundational principles of waste management to minimize environmental impact and ensure personnel safety. These principles include waste minimization, proper segregation, secure containment, and clear labeling.[1][2][3] Whenever possible, laboratories should strive to order only the necessary quantities of chemicals to reduce the generation of waste.[2]
Procedural Overview for Disposal
Given the absence of specific data for this compound, it should be treated as a potentially hazardous chemical. The following table summarizes the recommended disposal procedure.
| Step | Action | Key Considerations |
| 1. Assessment | Review available safety information. | While a specific Safety Data Sheet (SDS) for this compound is not widely available, consulting SDS for similar long-chain fatty acyl-CoA compounds can provide insights into potential hazards. |
| 2. Personal Protective Equipment (PPE) | Wear appropriate PPE. | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound. |
| 3. Segregation | Segregate the waste at the source. | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated waste container.[1][4] |
| 4. Containment | Use a designated and appropriate waste container. | The container should be made of a material compatible with the chemical (plastic is often preferred for non-corrosive organic compounds), be in good condition, and have a secure lid to prevent leaks or spills.[2][4] Keep the container closed except when adding waste.[1][2] |
| 5. Labeling | Clearly label the waste container. | The label must include the full chemical name ("this compound"), the words "Hazardous Waste," the date of waste generation, the laboratory or room number, and the Principal Investigator's name and contact information.[4] |
| 6. Storage | Store the waste container in a designated Satellite Accumulation Area (SAA). | The SAA must be at or near the point of generation and should be a secure, well-ventilated area away from general laboratory traffic.[2][5] Incompatible wastes in the SAA must be segregated.[5] |
| 7. Disposal Request | Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. | Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[4] |
Experimental Protocols: A General Framework for Safe Handling
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures should be adopted to ensure safety during handling and prior to disposal:
-
Preparation: Before handling the compound, ensure that a designated waste container is properly labeled and accessible in the work area.
-
Handling: Handle the solid compound in a manner that minimizes dust generation. If preparing solutions, do so in a well-ventilated area or a chemical fume hood.
-
Decontamination: After handling, decontaminate surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the standard workflow for the disposal of laboratory chemical waste, which should be applied to this compound.
Disclaimer: The information provided is based on general best practices for laboratory chemical waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) available for the chemical class. In the absence of specific data for this compound, a cautious approach is warranted.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Management Best Practices | Enva [enva.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling 12-Methylnonadecanoyl-CoA
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 12-methylnonadecanoyl-CoA. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face | Safety Glasses | ANSI Z87.1-rated, with side shields.[2] | Protects against accidental splashes of solutions containing the compound. |
| Face Shield | To be worn over safety glasses. | Provides an additional layer of protection for the entire face during procedures with a higher splash risk.[2] | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[2][4] | Prevents direct skin contact with the compound. Gloves should be changed immediately upon contamination. |
| Body | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from potential spills.[1][3] |
| Respiratory | Not generally required | A respirator may be necessary if there is a risk of aerosolization of the compound.[4] | Based on the procedure's risk assessment, particularly when handling powders or creating aerosols. |
| Footwear | Closed-toe Shoes | Sturdy, non-perforated shoes that fully cover the feet.[4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.
-
Preparation and Area Setup:
-
Designate a specific, clean area for handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Gather all necessary materials, including PPE, before starting work.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear closed-toe shoes.
-
Put on safety glasses with side shields.
-
Don nitrile gloves. For procedures with a higher risk of splashing, consider double-gloving.
-
-
Compound Handling:
-
If the compound is in solid form, handle it in a manner that minimizes dust generation.
-
When preparing solutions, work in a well-ventilated area or a chemical fume hood if there is a potential for aerosol formation.
-
Use appropriate lab equipment (e.g., spatulas, pipettes) to handle the compound. Avoid direct contact.
-
-
Experimental Use:
-
Follow the specific experimental protocol, adhering to all safety precautions outlined within it.
-
Keep containers with the compound covered when not in use to prevent contamination and potential exposure.
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with the compound using a suitable laboratory disinfectant.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and maintain a safe laboratory environment. As a biochemical reagent, it should be treated as biohazardous or chemical waste, depending on the institutional guidelines.
-
Liquid Waste:
-
Solid Waste:
-
All solid waste, including contaminated gloves, pipette tips, and empty vials, should be disposed of in a designated biohazardous waste container lined with an appropriate bag.[5]
-
Ensure the biohazardous waste bag is securely closed before being placed in the final disposal container.
-
-
Sharps:
-
Any sharps (e.g., needles, scalpel blades) that have come into contact with the compound must be disposed of in a designated, puncture-resistant sharps container.[8]
-
-
Final Disposal:
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 6. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 8. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 9. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
